Choline orotate

Catalog No.
S3349433
CAS No.
24381-49-5
M.F
C10H17N3O5
M. Wt
259.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Choline orotate

CAS Number

24381-49-5

Product Name

Choline orotate

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carboxylate;2-hydroxyethyl(trimethyl)azanium

Molecular Formula

C10H17N3O5

Molecular Weight

259.26 g/mol

InChI

InChI=1S/C5H4N2O4.C5H14NO/c8-3-1-2(4(9)10)6-5(11)7-3;1-6(2,3)4-5-7/h1H,(H,9,10)(H2,6,7,8,11);7H,4-5H2,1-3H3/q;+1/p-1

InChI Key

IMAGLCGCHKGGLR-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCO.C1=C(NC(=O)NC1=O)C(=O)[O-]

Canonical SMILES

C[N+](C)(C)CCO.C1=C(NC(=O)NC1=O)C(=O)[O-]

choline orotate biosynthesis precursors

Author: Smolecule Technical Support Team. Date: February 2026

Choline Biosynthesis Pathways

Choline is an essential nutrient critical for structural integrity of cell membranes, methyl-group metabolism, and neurotransmission [1] [2]. Although humans can synthesize some choline de novo, this production is insufficient to meet metabolic demands, making dietary intake necessary [1] [3] [2].

The primary pathway for de novo choline synthesis in humans is the PEMT (Phosphatidylethanolamine N-methyltransferase) pathway, localized in the endoplasmic reticulum and mitochondrial-associated membranes [4] [1]. An alternative, ubiquitously expressed pathway is the CDP-choline (Kennedy) pathway, which salvages dietary or pre-formed choline [1].

The table below summarizes the key features of these two pathways.

Feature PEMT Pathway CDP-Choline (Kennedy) Pathway
Primary Function De novo synthesis of the choline moiety [1] Salvage and utilization of pre-formed choline [1]
Key Substrate Phosphatidylethanolamine (PE) [1] Free Choline [1]
Methyl Donor S-Adenosylmethionine (SAM) [1] Not Applicable
Key Enzymes Phosphatidylethanolamine N-methyltransferase (PEMT) [1] Choline Kinase (CK), CTP:Phosphocholine Cytidylyltransferase (CPCT), Choline Phosphotransferase (CPT) [1]
Primary Tissue Liver [1] All nucleated cells [1]
Final Product Phosphatidylcholine (PC) [1] Phosphatidylcholine (PC) [1]

The relationship between the substrates, pathways, and final products is illustrated below.

f cluster_salvage CDP-Choline Pathway (Salvage) cluster_de_novo PEMT Pathway (De Novo) start Dietary Choline CK Choline Kinase (CK) start->CK PE Phosphatidylethanolamine (PE) PEMT PEMT Enzyme PE->PEMT SAM S-Adenosylmethionine (SAM) SAM->PEMT  (Methyl Donor) PCho Phosphocholine CK->PCho CPCT CDP-Choline Synthase (CPCT) CDPCho CDP-Choline CPCT->CDPCho CPT Cholinephospho-transferase (CPT) PC Phosphatidylcholine (PC) CPT->PC PEMT->PC PCho->CPCT CDPCho->CPT

Simplified overview of choline biosynthesis and incorporation into phospholipids.

Orotate (Orotic Acid) Biosynthesis and Function

Orotate (orotic acid) is a central intermediate in the de novo biosynthesis of pyrimidine nucleotides, which are building blocks for RNA and DNA [5].

The de novo pathway for orotate synthesis occurs in the cytoplasm, with a critical step occurring in the mitochondria. Orotate is produced in the mitochondria by the enzyme dihydroorotate dehydrogenase (DHODH) [5] [6]. It is then transported to the cytoplasm, where it is converted to UMP (uridine monophosphate) by the multi-functional enzyme UMP synthase [5]. A defect in UMP synthase results in an orotic aciduria disorder, which can be treated with uridine supplementation [5].

The pathway is summarized in the following table.

Feature Description
Primary Role Pyrimidine nucleotide biosynthesis [5]
Key Enzymes Dihydroorotate Dehydrogenase (DHODH, mitochondrial), UMP Synthase (cytoplasmic) [5]
Primary Cellular Locations Cytoplasm and Mitochondria [5] [6]
Regulation & Significance Orotate itself may regulate genes important for development; DHODH mutations are linked to Miller syndrome [5]

The Nature of Choline Orotate and Research Context

While the search results do not detail a biosynthetic route for this compound itself, they clarify its nature and research use.

  • A Synthetic Salt: this compound is a salt formed from choline and orotic acid. The available evidence refers to it as a compound administered in studies, not one that is biosynthesized in vivo [7] [8].
  • Research on Effects: One study investigated the effects of pre-formed this compound, along with other substances, on enzymes in the endoplastic reticulum and mitochondria of rat liver [7]. Another more recent study used magnesium orotate (not this compound) in a nutrient cocktail, which was found to restore mitochondrial function and acetylcholine levels in a rat model of Alzheimer's disease [8]. This highlights the research interest in orotate salts for supporting metabolic and neurological health.

Proposed Experimental Framework

To empirically investigate this compound, you could adapt standard methodologies used for studying nutrient metabolism. The table below outlines a potential experimental approach.

Experimental Component Proposed Methodology & Key Parameters
Objective To determine if this compound is hydrolyzed and how its components are utilized in vivo.
Model System Rodent models (e.g., rats), human cell cultures (e.g., hepatocytes, neurons) [8].
Compound Administration Oral gavage or intravenous injection of this compound. Track pharmacokinetics using stable isotope-labeled (e.g., ²H₉-Choline, ¹³C₅-Orotate) this compound [8].
Tissue & Fluid Analysis LC-MS/MS analysis of plasma, urine, and tissue homogenates (liver, brain) to quantify choline, orotate, betaine, TMAO, UMP, and other pathway metabolites over a time course [1] [8].

| Functional Assessments | Seahorse Analyzer: Measure mitochondrial respiration (OCR) in isolated mitochondria [8]. Microdialysis: Monitor extracellular neurotransmitter levels (e.g., acetylcholine) in specific brain regions [8]. Histology: Assess liver for steatosis (e.g., Oil Red O staining) [2]. | | Molecular Biology | qPCR/Western Blot: Analyze expression of key genes/proteins (PEMT, DHODH, UMP synthase, choline transporters) [1]. |

The logical flow of such an investigation is outlined below.

f start Administer Stable Isotope-Labeled This compound step1 Tissue & Fluid Collection (Plasma, Urine, Liver, Brain) start->step1 step2 Analyte Quantification (LC-MS/MS for Choline, Orotate, UMP, etc.) step1->step2 step3 Functional & Molecular Assays (Mitochondrial Respiration, Microdialysis, Gene Expression) step2->step3 step4 Data Integration & Pathway Analysis step3->step4

References

Molecular Characterization of Choline Orotate

Author: Smolecule Technical Support Team. Date: February 2026

Choline orotate is a salt compound where choline is bound to orotic acid [1]. Its basic molecular characteristics are summarized below.

Property Description
Chemical Formula C10H17N3O5 [1]
Components Choline cation + Orotate anion (orotic acid salt) [1] [2]
Proposed Rationale Orotate moiety may improve penetration into cells, potentially increasing bioavailability of the choline and orotate components [2].

Primary Metabolic Pathways of Choline

Upon ingestion, choline is utilized in several critical physiological pathways. The following diagram maps the core metabolic fates of choline, integrating it into key biochemical processes.

G cluster_1 Kennedy Pathway (Phospholipid Synthesis) cluster_2 Acetylcholine Synthesis cluster_3 Mitochondrial Oxidation Choline Choline CK CK Choline->CK ChoK EC 2.7.1.32 ChAT ChAT Choline->ChAT ChAT EC 2.3.1.6 ChOx Choline Oxidase Choline->ChOx ChOx EC 1.1.3.17 PCho Phosphocholine CK->PCho CPCT CTP:Phosphocholine Cytidylyltransferase PCho->CPCT CDP_Choline CDP-Choline CPCT->CDP_Choline CPT Cholinephospho- transferase CDP_Choline->CPT PC Phosphatidylcholine (Major membrane lipid) CPT->PC PLs PLs PC->PLs Phospholipase Breakdown ACh Acetylcholine (Neurotransmitter) ChAT->ACh AChE Acetylcholinesterase ACh->AChE AChE Hydrolysis Betaine_aldehyde Betaine_aldehyde ChOx->Betaine_aldehyde BADH Betaine Aldehyde Dehydrogenase Betaine_aldehyde->BADH Betaine Betaine (Methyl Group Donor) BADH->Betaine BHMT BHMT Betaine->BHMT BHMT EC 2.1.1.5 Methionine Methionine BHMT->Methionine Homocysteine Homocysteine Homocysteine->Methionine Remethylation PLs->Choline Phospholipase Breakdown AChE->Choline AChE Hydrolysis SAM S-Adenosylmethionine (Universal Methyl Donor) SAH S-Adenosyl- homocysteine SAM->SAH SAH->Homocysteine

Core choline metabolism: phospholipid synthesis, neurotransmission, and methylation.

Biological Functions and Clinical Significance

Choline's integration into these pathways underpins its non-negotiable role in human physiology, with deficiencies leading to clear clinical pathologies.

Pathway Key Functions Clinical & Research Implications
Phospholipid Synthesis Maintains structural integrity of cell membranes; essential for synthesis/secretion of VLDL particles from liver [3]. Deficiency: Direct cause of nonalcoholic fatty liver disease (NAFLD) and muscle damage [3].
Neurotransmission Precursor for acetylcholine, critical for muscle control, memory, circadian rhythm, and sensory processing [3] [4]. Supplementation: Neuroprotective in models of epilepsy, Alzheimer's, fetal alcohol syndrome, Down syndrome [5].
Methylation Betaine serves as major methyl donor for homocysteine remethylation to methionine, a precursor to SAM [3]. Genetics: Polymorphisms in PEMT, BHMT, and MTHFR genes increase dietary choline requirements [3] [6].

Key Experimental Methodologies for Investigation

For researchers aiming to study choline metabolism, the following table outlines foundational experimental approaches.

Methodology Application Key Details
Dietary Manipulation & Metabolic Assessment Determine choline requirements and susceptibility to deficiency. Subjects fed defined choline-deficient diet; markers like plasma choline, liver enzymes (ALT, AST), and liver fat content (via imaging/biopsy) are monitored [3].
Stable Isotope Tracer Studies Quantify choline flux and kinetics through different metabolic pathways. Administer isotopically labeled choline (e.g., methyl-D9 choline); track incorporation into metabolites (phosphatidylcholine, betaine) in plasma/tissues using Mass Spectrometry [7].
Genetic Association Studies Identify gene variants that alter dietary choline requirements and disease risk. Genotyping for SNPs in choline pathway genes (e.g., PEMT rs12325817, BHMT rs3733890); association with phenotypes like NAFLD or birth defects [3] [6].
Gene Set & Pathway Enrichment Analysis Understand the role of cholinergic pathways in complex genetic disorders. Curate gene sets for "cholinergic activity" and a disease (e.g., autism); use tools (e.g., Pathway Studio) to find shared ontologies and build interaction networks [4].

Research Gaps and Future Directions

Despite the established framework for choline, several areas require further investigation, particularly regarding this compound:

  • This compound Specifics: A significant gap exists in the literature regarding the specific pharmacokinetics, bioavailability, and metabolic partitioning of this compound compared to more common salts like choline chloride or citrate.
  • Nutrient-Nutrient Interactions: The interaction between choline, folate, and vitamin B12 is well-established [3] [5]. Future research should explore how these interactions influence the efficacy of this compound supplementation.
  • Clinical Biomarkers: Further validation of TMAO as a predictive biomarker for cardiovascular risk and the identification of new choline-derived biomarkers for neurological and hepatic health are needed [8] [3].

References

choline orotate solubility and stability

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Data Availability

Choline orotate, with the chemical formula C₁₀H₁₇N₃O₅ and PubChem CID 90484, is a salt formed from choline and orotic acid [1]. The search results reveal a significant lack of direct, publicly available quantitative data on its solubility and stability. This information is likely proprietary or confined to non-public industrial research.

However, research on related choline compounds provides a strong methodological foundation. The table below summarizes the available information and the identified gaps.

Property Available Information on this compound Related Data from Choline Compounds
Chemical Structure Molecular formula: C₁₀H₁₇N₃O₅ [1] Information not available in search results
Solubility Profile No quantitative data found Drug solubility can be enhanced in ChCl-G/U DESs [2]
Thermal Stability No decomposition temperatures found Choline-based DESs stable between ~135-200°C [3]
Solution Stability No data found Choline hydroxide degrades via Hofmann elimination & oxidation; stabilized with dithionite/ dialkylhydroxylamine [4]

Experimental Protocols for Solubility and Stability

Although direct data is unavailable, the methodologies from studies on related systems can be directly applied to characterize this compound.

Solubility Measurement in Deep Eutectic Solvents (DESs)

Deep Eutectic Solvents (DESs), particularly those based on choline chloride (ChCl), are promising for enhancing drug solubility [2]. The following workflow outlines a standard protocol for determining solubility in these systems.

cluster_prep DES Preparation A 1. DES Preparation B 2. Solvent Mixture Prep A->B A1 Mix ChCl & HBD (e.g., Glycerol, Urea) in 1:2 molar ratio C 3. Equilibration B->C D 4. Sampling & Analysis C->D E 5. Quantification D->E A2 Heat at 70°C with stirring (~550 rpm) for 60 min A1->A2 A3 Cool to room temperature A2->A3

Experimental workflow for solubility measurement in Deep Eutectic Solvents

  • DES Preparation: A DES is prepared by combining choline chloride (the hydrogen bond acceptor, HBA) with a hydrogen bond donor (HBD) like glycerol or urea in a specific molar ratio (e.g., 1:2) [2]. The mixture is heated at 70°C with stirring at 550 rpm for about 60 minutes until a clear, homogeneous liquid forms [2].
  • Solvent Mixture & Equilibration: The DES is mixed with water at desired mass fractions (e.g., 10% and 50% DES). An excess amount of the drug (this compound) is added to the solvent mixture in sealed vials [2]. The vials are shaken in a temperature-controlled incubator (e.g., 37 ± 1°C at 180 rpm for 48 hours) to reach equilibrium [2].
  • Sampling & Quantification: After equilibration, the saturated solutions are centrifuged and filtered [2]. The supernatant is diluted with a suitable solvent like ethanol and analyzed using a technique like UV spectrophotometry at a predetermined wavelength (λm) for the compound. Concentration is calculated using a pre-established calibration curve [2].
Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is the standard method for evaluating the thermal stability of compounds and mixtures like DESs [5] [3].

Start Thermal Stability Assessment Method1 Ramped TGA (Short-Term Stability) Start->Method1 Method2 Isothermal TGA (Long-Term Stability) Start->Method2 P1 Procedure: Heat from 25°C to 400–673°C at 5–10 K/min in N₂ atmosphere Method1->P1 P2 Procedure: Hold at constant temp (e.g., 100–150°C) for extended period (e.g., 20 hrs) Method2->P2 D1 Data: Onset decomposition temperature (T_onset) P1->D1 D2 Data: Weight loss over time at operational temperature P2->D2

Two primary thermogravimetric analysis methods for stability assessment

  • Ramped TGA (for Short-Term Stability): The sample is heated at a constant rate (e.g., 5 or 10 K·min⁻¹) under an inert nitrogen atmosphere over a broad temperature range (e.g., 25°C to 400°C or 673K) [5] [3]. The onset decomposition temperature is identified from the resulting thermogram, indicating the short-term stability limit [5].
  • Isothermal TGA (for Long-Term Stability): The sample is held at a constant, elevated temperature (e.g., between 100°C and 150°C) for an extended period (e.g., 20 hours or 500 minutes) [5] [6]. This measures weight loss over time, providing a more realistic estimate of the maximum safe operating temperature for processes [5].

Stabilization Strategies and Research Pathways

Given the instability of other choline salts, this compound may face similar challenges. Research on choline hydroxide offers valuable insights.

  • Degradation Pathways: Choline hydroxide degrades mainly through Hofmann elimination (producing trimethylamine and acetaldehyde) and oxidation [4]. The acetaldehyde then undergoes aldol condensation, forming colored polymeric byproducts [4].
  • Stabilization Strategies: Effective stabilizers for choline hydroxide include [4]:
    • Dithionite salts (e.g., sodium dithionite).
    • Dialkylhydroxylamines (e.g., N,N-diethylhydroxylamine). These are effective at low concentrations (100–2000 ppm) and can be added during or after synthesis to scavenge acetaldehyde and mitigate oxidation [4].

Suggested Research Directions

To build a complete technical profile for this compound, you could pursue the following experimental characterizations:

  • Solubility Screening: Systematically test solubility in various pharmaceutically relevant solvents, buffers (across a pH range), and choline-based DESs (e.g., ChCl with urea, glycerol, or oxalic acid) [2] [3].
  • Forced Degradation Studies: Subject the compound to stress conditions (heat, light, humidity, acidic/basic pH) as per ICH guidelines and use HPLC to monitor degradation products and identify the primary degradation pathway [4].
  • Comprehensive Thermal Analysis: Perform both ramped and isothermal TGA to establish its short- and long-term thermal stability limits [5] [6]. Coupling TGA with FTIR (TGA/FTIR) can help identify volatile decomposition products in real-time [5].

References

Comprehensive Technical Guide: Orotic Acid in Pyrimidine Nucleotide Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pyrimidine Metabolism and Orotic Acid

Pyrimidine nucleotides are essential building blocks for nucleic acids (RNA and DNA), energy carriers (such as UTP and CTP in carbohydrate and lipid metabolism), and cellular signaling molecules. The de novo synthesis pathway of pyrimidine nucleotides represents a crucial biochemical process that is highly conserved across living organisms, from plants to mammals. Unlike purine synthesis where the ring structure is built upon an activated sugar, the pyrimidine pathway first constructs the pyrimidine ring and then attaches it to phosphoribosyl pyrophosphate (PRPP). [1] [2]

Orotic acid (6-carboxyuracil, orotate) occupies a central position in this pathway as the first true pyrimidine compound synthesized. Historically discovered in 1905 as a component of milk whey, orotic acid has been investigated for various biological roles, including its potential as vitamin B13 (though this classification is now questioned), its growth-promoting properties in neonates, and its neuroprotective effects. [3] From a clinical perspective, abnormal accumulation of orotic acid serves as a diagnostic marker for several metabolic disorders, including hereditary orotic aciduria and urea cycle defects. [3]

This technical guide provides a comprehensive overview of pyrimidine nucleotide biosynthesis with emphasis on orotic acid's role, regulatory mechanisms, experimental investigation methods, and clinical implications for drug development professionals and researchers.

Pyrimidine de novo Synthesis Pathway

Pathway Overview and Key Steps

The de novo pyrimidine synthesis pathway comprises six enzymatic steps that convert simple precursors into uridine monophosphate (UMP), the parent pyrimidine nucleotide. The pathway initiates with the formation of carbamoyl phosphate and concludes with the decarboxylation of OMP to form UMP. A key feature distinguishing pyrimidine from purine synthesis is that the pyrimidine ring is assembled before being linked to the sugar phosphate moiety, making the pathway metabolically more efficient with fewer ATP molecules consumed compared to purine synthesis. [1]

Table: Comparative Features of Pyrimidine and Purine Synthesis

Characteristic Pyrimidine Synthesis Purine Synthesis
Ring Formation Ring synthesized first, then attached to PRPP Ring built directly upon PRPP
Energy Consumption Simpler pathway, fewer ATP molecules More complex, consumes more ATP
Number of Steps 6 steps to UMP 11 steps to IMP
Key Rate-Limiting Enzymes Carbamoyl phosphate synthetase II (CPS II) PRPP synthetase, Amido phosphoribosyltransferase
Initial Products UMP (uridine monophosphate) IMP (inosine monophosphate)

The following diagram illustrates the complete pyrimidine de novo synthesis pathway with regulatory points:

G cluster_UMPS UMP Synthase (Bifunctional) Gln Glutamine CPSII Carbamoyl Phosphate Synthetase II (CPS II) Gln->CPSII CO2 CO₂ CO2->CPSII CP Carbamoyl Phosphate CPSII->CP ATC Aspartate Transcarbamoylase (ATCase) CPSII->ATC CP->ATC Asp Aspartate Asp->ATC CA Carbamoyl Aspartate ATC->CA DHOase Dihydroorotase ATC->DHOase CA->DHOase DHO Dihydroorotate DHOase->DHO DHODH Dihydroorotate Dehydrogenase DHO->DHODH OA Orotic Acid (OA) DHODH->OA OPRT Orotate Phosphoribosyl- transferase (OPRT) OA->OPRT OMP Orotidine Monophosphate (OMP) OPRT->OMP ODCase OMP Decarboxylase OPRT->ODCase OMP->ODCase UMP Uridine Monophosphate (UMP) ODCase->UMP UDP Uridine Diphosphate (UDP) UMP->UDP Nucleoside Monophosphate Kinase UTP Uridine Triphosphate (UTP) UDP->UTP Nucleoside Diphosphate Kinase CTPsyn CTP Synthetase UTP->CTPsyn CTP Cytidine Triphosphate (CTP) CTPsyn->CTP UTP_inhib UTP (Inhibitor) UTP_inhib->CPSII PRPP_act PRPP (Activator) PRPP_act->CPSII ATP_act ATP (Activator) ATP_act->CPSII CTP_inhib CTP (Inhibitor) CTP_inhib->CTPsyn

Figure 1: Pyrimidine de novo Synthesis Pathway with Regulatory Controls. The pathway converts simple precursors into UMP through six enzymatic steps, with key regulation at CPS II and CTP synthetase. Multifunctional enzyme complexes (CAD and UMP synthase) facilitate substrate channeling.

Orotic Acid: The First Pyrimidine and Its Conversion

Orotic acid represents a critical junction in pyrimidine biosynthesis as the first compound with a fully formed pyrimidine ring structure. The synthesis and metabolism of orotic acid involves several key enzymatic transformations:

  • Formation from dihydroorotate: Orotic acid is produced through the oxidation of dihydroorotate, catalyzed by dihydroorotate dehydrogenase (DHODH), located on the outer surface of the inner mitochondrial membrane in mammalian cells. [3]

  • Conversion to UMP: Orotic acid is converted to uridine monophosphate through the sequential action of two enzymes, collectively known as UMP synthase:

    • Orotate phosphoribosyltransferase (OPRT): Transfers a phosphoribosyl group from PRPP to orotic acid, forming orotidine monophosphate (OMP) and releasing pyrophosphate. [4]
    • OMP decarboxylase: Catalyzes the decarboxylation of OMP to form UMP, releasing CO₂. [4]
  • Gene fusion efficiency: In eukaryotes, these two enzymes exist as a bifunctional polypeptide (UMP synthase), which increases metabolic efficiency through substrate channeling. This arrangement minimizes the degradation of labile intermediates, conserves energy, and increases the speed and efficiency of the conversion. [1]

Enzyme Regulation and Allosteric Control

Key Regulatory Enzymes and Their Control Mechanisms

Pyrimidine nucleotide synthesis is tightly regulated through feedback inhibition at committed steps to maintain nucleotide balance and conserve cellular energy. The primary regulatory control points occur at three critical enzymatic steps in the pathway:

  • Carbamoyl phosphate synthetase II (CPS II): This enzyme catalyzes the first committed step of pyrimidine synthesis and is subject to complex allosteric regulation. CPS II is inhibited by UTP (the end product of the pathway) and activated by ATP and PRPP. [1] The activation by ATP helps coordinate the relative pools of purine and pyrimidine nucleotides, while PRPP stimulation provides a common activation point for both purine and pyrimidine synthesis. [1]

  • Aspartate transcarbamoylase (ATCase): In prokaryotes, this enzyme serves as the primary regulatory point, though in mammals its regulation is less prominent due to its presence in the CAD multifunctional enzyme complex. Research in plant models (Cucurbita pepo) has demonstrated that ATCase represents a significant site of feedback control in intact cells. [5] [6]

  • CTP synthetase: This enzyme converts UTP to CTP and is regulated by substrate activation and product inhibition. The enzyme is activated by its substrate UTP and inhibited by its product CTP, creating a balance between uracil and cytosine nucleotides in the cell. [1]

Table: Regulatory Enzymes in Pyrimidine Nucleotide Synthesis

Enzyme Pathway Step Activators Inhibitors Functional Significance
CPS II First committed step: Glutamine + CO₂ → Carbamoyl phosphate ATP, PRPP UTP Primary regulation point; coordinates purine/pyrimidine balance
Aspartate Transcarbamoylase Carbamoyl phosphate + Aspartate → Carbamoyl aspartate - UTP (in plants) Secondary regulation point in some organisms
OMP Decarboxylase OMP → UMP - - Not a major regulatory site
CTP Synthetase UTP + Glutamine → CTP + Glutamate UTP CTP Maintains CTP/UTP balance; feed-back inhibited by CTP
Ribonucleotide Reductase Ribonucleotides → Deoxyribonucleotides - - Rate-limiting for deoxyribonucleotide synthesis
Compartmentalization and Isozymes

A remarkable feature of pyrimidine synthesis regulation involves the existence of isozymes with distinct functional roles and subcellular localizations:

  • CPS I vs. CPS II: Mammalian cells contain two distinct carbamoyl phosphate synthetase enzymes with different roles:
    • CPS I: Located in mitochondria, uses ammonia as nitrogen source, participates in urea cycle, activated by N-acetylglutamate. [1]
    • CPS II: Located in cytosol, uses glutamine as nitrogen source, dedicated to pyrimidine synthesis, regulated by nucleotide effectors. [1]

This compartmentalization ensures the independent operation of the urea cycle and pyrimidine synthesis pathways, preventing competition for substrates and allowing distinct regulatory mechanisms. [1]

Experimental Methods for Investigating Pyrimidine Synthesis

Tracer Studies and Precursor Incorporation

The investigation of pyrimidine nucleotide biosynthesis in biological systems typically employs radioactive tracer methodology to track the flux of precursors through the pathway:

  • Radiolabeled precursors: Studies utilize compounds such as [¹⁴C]NaHCO₃, [¹⁴C]carbamylaspartate, and [¹⁴C]orotic acid to demonstrate the complete orotic acid pathway in intact cells. [5] The incorporation of these precursors into uridine nucleotides provides evidence for the functional operation of the de novo pathway.

  • Experimental workflow: Typical protocols involve incubating tissue samples (e.g., root callus cultures, cell extracts) with radiolabeled precursors for specified periods, followed by extraction and analysis of nucleotides using chromatographic techniques. [5] [6]

  • Isotope analysis: The isolation of [¹⁴C]orotic acid as an intermediate when using early precursors like [¹⁴C]NaHCO₃ and [¹⁴C]carbamylaspartate provides conclusive evidence for the operation of the complete orotate pathway in the tissue being studied. [5]

Inhibition Studies and Metabolic Analysis

Specific inhibitors of pyrimidine biosynthesis enzymes provide powerful tools for investigating pathway regulation and function:

  • 6-Azauridine: This compound inhibits the pathway by blocking the conversion of orotic acid to UMP, causing accumulation of orotic acid. In experimental systems, 6-azauridine blocks the incorporation of early precursors into uridine nucleotides while causing concomitant accumulation of orotic acid. [5] [6]

  • End-product inhibition assays: The influence of added pyrimidine nucleosides (uridine or cytidine) on the incorporation of radiolabeled precursors like [¹⁴C]NaHCO₃ into uridine nucleotides demonstrates feedback regulation in intact cells. Studies in Cucurbita pepo have shown approximately 80% inhibition of precursor incorporation upon addition of uridine or cytidine. [5]

  • Enzyme activity assays: Cell-free extracts can be used to measure the activities of individual enzymes in the pathway, such as carbamoyl phosphate synthetase, aspartate transcarbamoylase, and OMP decarboxylase. [5]

The following diagram illustrates a typical experimental workflow for investigating pyrimidine synthesis:

G Start Experimental Design Prep Preparation of Biological System (Cell cultures, tissue explants, extracts) Start->Prep Treatment Treatment Application (Radiolabeled precursors ± inhibitors) Prep->Treatment InhibitorCheck Inclusion of Specific Inhibitors? (6-Azauridine, Nucleosides) Treatment->InhibitorCheck Incubation Controlled Incubation (Time, temperature, conditions) Extraction Metabolite Extraction (Perchloric acid, ethanol, or specialized buffers) Incubation->Extraction Analysis Analytical Separation (HPLC, TLC, Ion-exchange chromatography) Extraction->Analysis Detection Detection and Quantification (Scintillation counting, MS, UV detection) Analysis->Detection Interpretation Data Interpretation and Pathway Analysis Detection->Interpretation Yes1 Assay Inhibition and Accumulation Patterns InhibitorCheck->Yes1 Yes No1 Measure Baseline Pathway Activity InhibitorCheck->No1 No Yes1->Incubation No1->Incubation

Figure 2: Experimental Workflow for Investigating Pyrimidine Synthesis. The diagram outlines key methodological steps, including the use of specific inhibitors like 6-azauridine to demonstrate pathway regulation.

Analytical Techniques for Orotic Acid Quantification

Accurate measurement of orotic acid concentration in biological samples requires sensitive and specific analytical methods:

  • High-performance liquid chromatography (HPLC): Modern techniques utilize HPLC with UV detection for sensitive quantification of orotic acid in biological fluids and tissue extracts. This method has largely replaced earlier microbiological, enzymatic, polarographic and colorimetric assays. [3]

  • Chromatographic separation: Effective separation requires optimization of column chemistry and mobile phase composition to distinguish orotic acid from other pyrimidine compounds and interfering substances in complex biological matrices. [3]

  • Validation: Analytical methods must be validated for sensitivity, specificity, accuracy, and precision, particularly when applied to clinical diagnosis of metabolic disorders like hereditary orotic aciduria. [3]

Clinical Implications and Therapeutic Applications

Orotic Aciduria and Metabolic Disorders

Hereditary orotic aciduria is a rare autosomal recessive disorder caused by a genetic deficiency in UMP synthase, the bifunctional enzyme containing both orotate phosphoribosyltransferase and OMP decarboxylase activities. The condition presents with:

  • Excessive urinary excretion of orotic acid
  • Megaloblastic anemia due to impaired DNA synthesis and erythrocyte development
  • Growth retardation and developmental delays
  • Immune dysfunction in some cases

Two types of hereditary orotic aciduria have been identified: Type I (deficiency in both enzymatic activities) and Type II (deficiency only in OMP decarboxylase activity). [4] The treatment involves uridine supplementation, which bypasses the metabolic block by providing an alternative source of UMP via the salvage pathway. [4]

Secondary orotic aciduria can also occur in various other metabolic conditions, including:

  • Urea cycle disorders (e.g., ornithine transcarbamylase deficiency)
  • Ammonia intoxication states
  • Arginine deprivation in experimental models [3]
Therapeutic Targeting of Pyrimidine Synthesis

The pyrimidine synthesis pathway offers several attractive targets for therapeutic intervention:

  • Anticancer agents: Several enzymes in the pathway are targeted for cancer chemotherapy:

    • Thymidylate synthase and dihydrofolate reductase are well-established targets for drugs like 5-fluorouracil and methotrexate, which disrupt dTMP synthesis and consequently DNA replication. [4]
    • Dihydroorotate dehydrogenase (DHODH) inhibitors like leflunomide are used in autoimmune diseases and investigated for anticancer applications. [3]
  • Antimicrobial agents: Selective inhibition of microbial pyrimidine synthesis represents a promising approach for antibiotic and antiparasitic drug development, leveraging differences between host and pathogen enzymes.

  • Metabolic diseases: Modulation of pyrimidine metabolism may have applications in disorders characterized by cellular proliferation or mitochondrial dysfunction.

Conclusion and Research Perspectives

Orotic acid occupies a central position in pyrimidine nucleotide biosynthesis, serving both as a key metabolic intermediate and a regulatory checkpoint in the pathway. The sophisticated allosteric control mechanisms, enzyme compartmentalization, and substrate channeling features of this pathway illustrate the evolutionary optimization of nucleotide metabolism.

Future research directions include:

  • Elucidating the structural biology of pathway enzymes to inform rational drug design
  • Investigating the non-canonical functions of orotic acid in gene regulation and cellular signaling
  • Developing novel therapeutic approaches targeting pyrimidine metabolism in cancer, autoimmune diseases, and infectious diseases
  • Exploring the role of pyrimidine balance in metabolic syndrome and neurological disorders

References

General Synthesis Framework for Choline Salts

Author: Smolecule Technical Support Team. Date: February 2026

The patented process for synthesizing choline salts involves a reaction between an acid and a choline base, followed by purification steps. The following diagram outlines the core workflow described.

G Start Start Synthesis Step1 Reaction Choline base is reacted with the organic acid in aqueous solution. Start->Step1 Step2 Solvent Extraction Impurities are removed by extraction with a water-immiscible organic solvent. Step1->Step2 Step3 Concentration & Precipitation The aqueous phase is concentrated. Choline salt is precipitated using a water-miscible organic solvent. Step2->Step3 Step4 Drying The precipitate is isolated and dried under vacuum. Step3->Step4 End Choline Salt Product Step4->End

Figure 1. General workflow for the synthesis of choline salts

Key Materials and Steps from the Patent [1]:

  • Choline Source: The process uses a choline base (choline hydroxide).
  • Acid Source: The protocol is designed for various organic acids, including alpha-hydroxy acids (like glycolic, lactic, pyruvic acid) and aliphatic acids (like acetic, propionic acid). Orotic acid would be the specific acid used for choline orotate.
  • Reaction: The choline base is reacted with the organic acid in an aqueous solution.
  • Purification: The crude product in the aqueous phase is purified by:
    • Extraction: Using a water-immiscible organic solvent (e.g., cyclohexane, diethyl ether) to remove hydrophobic impurities.
    • Precipitation: Concentrating the aqueous phase and adding a water-miscible organic solvent (e.g., ethanol, isopropanol, acetone) to precipitate the choline salt.
  • Isolation: The precipitate is filtered and dried under vacuum.

Chemical Data for this compound

The table below summarizes the basic chemical identification data available for this compound.

Table 1: Chemical Identification Data for this compound

Property Details
IUPAC Name 2-Hydroxy-N,N,N-trimethylethanaminium 2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylate [2]
Molecular Formula C₁₀H₁₇N₃O₅ [2] [3]
Average Mass 259.26 g/mol [2]
CAS Registry Number 24381-49-5 [2]
UNII 7TA4XO49BN [2]

Proposed Adaptation and Experimental Considerations

Given the lack of a direct protocol, the following outlines how the general method could be adapted and what key parameters would need definition.

Proposed Experimental Workflow for this compound:

  • Reaction:

    • Dissolve orotic acid in a minimal volume of heated, deionized water.
    • Slowly add a slight molar excess of an aqueous choline hydroxide solution (e.g., 45% w/w) with continuous stirring and cooling (maintain temperature below 25°C).
    • Monitor the pH to ensure complete salt formation.
  • Purification & Isolation:

    • Transfer the reaction solution to a separatory funnel.
    • Wash multiple times with an organic solvent like diethyl ether or cyclohexane to remove non-polar by-products [1].
    • Separate and collect the aqueous phase.
    • Concentrate the aqueous solution under reduced pressure using a rotary evaporator until a slurry forms.
    • Precipitate the product by slowly adding a large volume of a solvent like ethanol or acetone with vigorous stirring.
    • Isolate the solid product via vacuum filtration.
  • Drying & Characterization:

    • Dry the precipitate thoroughly under high vacuum to remove all solvent and water traces.
    • Characterize the final product using techniques such as:
      • Melting Point: Determine and compare with literature values.
      • HPLC / TLC: Assess chemical purity.
      • NMR Spectroscopy (¹H, ¹³C): Confirm molecular structure and purity.
      • Mass Spectrometry: Verify molecular mass.

Critical Parameters and Safety

  • Molar Ratio and Stoichiometry: The exact molar ratio of choline base to orotic acid must be optimized to maximize yield and purity.
  • Temperature Control: The neutralization reaction may be exothermic. Precise temperature control during acid-base reaction is critical to prevent decomposition.
  • Solvent Selection: The choice of solvent for precipitation (e.g., ethanol, isopropanol, acetone) can significantly impact crystal form, yield, and purity, and requires experimental optimization.
  • Safety: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) when handling chemicals. The material safety data sheets (SDS) for all starting materials and solvents should be consulted prior to beginning work.

Research Recommendations

To proceed with the synthesis, I suggest you:

  • Consult Specialized Databases: Search in-depth synthetic chemistry databases like Reaxys or SciFinder-n using the CAS Number (24381-49-5), which may yield journal articles or patents with full experimental details.
  • Analyze Related Salts: Review synthesis protocols for structurally similar choline salts (e.g., choline citrate, choline bitartrate) for additional insights into reaction and purification techniques [4].
  • Empirical Optimization: Use the general framework provided as a starting point for method development, focusing on optimizing the critical parameters of solvent, temperature, and stoichiometry.

References

Proposed HPLC Method for Choline Orotate Purification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a recommended HPLC method, adapted from established procedures for analyzing choline and similar quaternary ammonium compounds [1]. This serves as a starting point for method development.

Parameter Specification
HPLC Type Reversed-Phase or Mixed-Mode
Column Mixed-mode (e.g., Primesep 100 or Obelisc R) [1]
Mobile Phase Acetonitrile/Water gradient or isocratic (e.g., 20-40% MeCN) [1]
Buffer 10-40 mM Ammonium Acetate or Ammonium Formate, pH 3.0-5.0 [1]
Flow Rate 0.2 - 1.0 mL/min (depends on column dimensions) [1]
Detection Evaporative Light Scattering Detector (ELSD) [1]
Injection Volume 1-10 µL [1]

Detailed Experimental Protocol

Materials and Reagents
  • HPLC System: Capable of gradient elution and compatible with your detector (ELSD recommended) [1].
  • Column: Mixed-mode column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm) [1]. These columns combine reversed-phase and ion-exchange mechanisms, ideal for charged molecules like choline orotate.
  • Chemicals: HPLC-grade water, acetonitrile, ammonium acetate or formate. Analytical standard of this compound for calibration.
Sample Preparation
  • Dissolution: Dissolve the crude this compound sample in the initial mobile phase or a compatible solvent (e.g., water) [1].
  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to prevent column contamination.
Instrumental Method and Procedure
  • Method Setup:
    • Mobile Phase: Prepare a mixture of water and acetonitrile containing a volatile salt buffer.
    • Elution Mode: Isocratic or gradient elution can be used. A starting suggestion is isocratic elution with 20% acetonitrile and 80% aqueous 10 mM ammonium acetate, pH 5.0 [1].
    • ELSD Settings: Nebulizer temperature: 50-70°C; evaporator temperature: 50-70°C; gas flow rate: 1.6 SLM (Standard Liters per Minute) [1].
  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Sample Injection and Run: Inject the prepared sample. The total run time should be sufficient for this compound to elute and for the column to be cleaned of impurities.

The following workflow diagrams the key stages from sample preparation to final analysis:

G Start Start Method Development Prep Sample Preparation (Dissolve in mobile phase, 0.22 µm filter) Start->Prep Column Column Selection (Mixed-mode, e.g., Primesep 100) Prep->Column MobilePhase Mobile Phase Prep (Acetonitrile/Water with volatile buffer) Column->MobilePhase ELSD ELSD Detection (Nebulizer: 50-70°C, Gas flow: 1.6 SLM) MobilePhase->ELSD Injection HPLC Run (Isocratic/Gradient Elution) ELSD->Injection Analysis Fraction Collection & Purity Analysis Injection->Analysis End Method Validation Analysis->End

Critical Method Development and Optimization

Since a direct method is unavailable, optimization is crucial. The diagram below outlines the logical sequence for troubleshooting and refining the separation:

G Problem Poor Separation/Purity Opt1 Optimize Mobile Phase: - Adjust organic % - Change buffer pH/conc. Problem->Opt1 Retention time issues Opt2 Optimize Elution: - Isocratic vs. Gradient - Adjust flow rate Problem->Opt2 Peak co-elution Opt3 Verify Detector: - Optimize ELSD temps Problem->Opt3 Low signal Solution Adequate Purity & Yield Opt1->Solution Opt2->Solution Opt3->Solution

  • Scaling for Purification: For semi-preparative or preparative purification, scale up the method by increasing the column internal diameter, adjusting flow rates proportionally, and performing multiple injections to collect the target fraction [2]. The core chromatographic parameters (e.g., mobile phase composition) should remain consistent.

Important Considerations for Application Notes

  • Detection Justification: ELSD is ideal for non-chromophoric compounds like this compound because it does not rely on UV absorbance [1]. Charged Aerosol Detection (CAD) is a more sensitive modern alternative.
  • Purity and Yield Assessment: After developing the analytical method, scale it to a semi-preparative level. Validate the final product's purity using the analytical HPLC method and confirm identity and purity with techniques like Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) [3].
  • Regulatory Compliance: For drug development, adhere to guidelines such as USP Chapter <621> when transferring or modifying validated HPLC methods [4].

References

Comprehensive Application Notes and Protocols: Choline Orotate Intervention in Hepatosteatosis Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Rationale

Non-alcoholic fatty liver disease (NAFLD) represents a spectrum of liver conditions ranging from simple hepatic steatosis (non-alcoholic fatty liver, NAFL) to non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and potentially hepatocellular carcinoma. Hepatosteatosis, characterized by excessive lipid accumulation in hepatocytes (exceeding 5% of liver weight), serves as the initial pathological stage in NAFLD progression and results from disrupted lipid homeostasis involving increased fatty acid uptake, de novo lipogenesis, and/or reduced very-low-density lipoprotein (VLDL) secretion. The essential nutrient choline plays a fundamental role in hepatic lipid metabolism, primarily through its incorporation into phosphatidylcholine (PC), which constitutes 40-50% of cellular membranes and 70-95% of phospholipids in lipoproteins. PC is an essential component of VLDL particles, the primary vehicle for exporting triglycerides from the liver, explaining why choline deficiency directly impairs hepatic lipid export and promotes steatosis. [1] [2] [3]

Research has demonstrated that humans fed choline-deficient diets consistently develop fatty liver and liver damage, with susceptibility influenced by factors including estrogen status, genetic polymorphisms in choline and folate metabolism pathways, and gut microbiome composition. The liver is the central organ for choline metabolism, and when deprived of adequate choline, it rapidly accumulates triglycerides, leading to steatosis. Beyond its role in membrane integrity and lipoprotein secretion, choline serves as a methyl group donor via its metabolite betaine, participating in critical epigenetic regulation of gene expression through DNA and histone methylation patterns. This epigenetic mechanism represents a novel pathway through which choline status may influence long-term gene expression patterns relevant to liver fat metabolism and disease progression. [2] [4]

While various choline forms have been investigated for liver health, choline orotate offers potential advantages due to its unique biochemical properties. Unlike other choline salts, this compound combines choline with orotic acid, potentially enhancing cellular uptake and utilization. The established role of choline deficiency in NAFLD pathogenesis makes this compound a promising candidate for therapeutic intervention in hepatosteatosis models. The following table summarizes key choline forms used in experimental models: [3] [5]

Table 1: Choline Forms in Experimental Models

Choline Form Key Characteristics Experimental Applications
Choline Chloride Most common form in research; highly soluble Dietary manipulation in deficiency studies; reference compound
Choline Bitartrate Good stability and bioavailability Supplementation studies; included in AIN-76 and AIN-93 diets
Phosphatidylcholine Phospholipid complex; natural form found in membranes Lipid metabolism studies; hepatoprotective interventions
Citicoline (CDP-Choline) Intermediate in PC biosynthesis; neuroprotective effects Cognitive function studies; limited liver research
This compound Choline salt of orotic acid; potential enhanced bioavailability Investigating hepatoprotective effects; specialized formulations

Proposed Mechanisms of Action

Choline Deficiency-Induced Hepatosteatosis

The primary mechanism through which choline deficiency promotes hepatic steatosis involves impaired VLDL assembly and secretion. Phosphatidylcholine is an essential structural component of VLDL particles, and when PC availability is limited due to choline deficiency, the liver cannot efficiently package and export triglycerides to peripheral tissues. This results in intracellular triglyceride accumulation and the characteristic fat droplet formation observed in hepatosteatosis. The PC required for VLDL synthesis can be generated through two major pathways: the CDP-choline pathway (utilizing dietary choline) and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway that endogenously methylates phosphatidylethanolamine to form PC. The PEMT pathway is particularly important in explaining why premenopausal women (with estrogen-induced PEMT expression) are less susceptible to choline deficiency-induced fatty liver, while individuals with PEMT polymorphisms show increased susceptibility. This intricate metabolic relationship underscores why choline requirements are highly individualized and dependent on both genetic and hormonal factors. [2] [3]

Beyond its role in VLDL secretion, choline participates in mitochondrial function and fatty acid oxidation. Choline deficiency has been associated with mitochondrial dysfunction, increased reactive oxygen species (ROS) production, and oxidative stress, which promote lipid peroxidation, DNA damage, and apoptosis. The resulting hepatic injury and inflammation can drive the progression from simple steatosis to steatohepatitis (NASH). Additionally, through its oxidation to betaine, choline serves as a methyl donor in the conversion of homocysteine to methionine, ultimately generating S-adenosylmethionine (SAM) – the primary methyl donor for epigenetic modifications including DNA and histone methylation. This epigenetic regulation influences the expression of genes involved in lipid metabolism, inflammation, and fibrosis, providing a mechanism by which choline status can program long-term hepatic function and disease susceptibility. Dietary choline intake thus shapes the epigenome, particularly during sensitive developmental periods, but also maintains epigenetic plasticity in mature hepatocytes. [2] [3]

Potential Mechanisms of this compound

The unique molecular structure of this compound, combining choline with orotic acid (a pyrimidine derivative and intermediate in nucleotide synthesis), may enhance its therapeutic potential in hepatosteatosis through several proposed mechanisms. The orotate moiety may facilitate more efficient cellular uptake and mitochondrial targeting, potentially enhancing choline delivery to sites of betaine synthesis and fatty acid oxidation. Additionally, orotic acid may support hepatic nucleotide synthesis and cellular regeneration in injured livers, potentially synergizing with choline's lipotropic effects. While direct research on this compound in hepatosteatosis models is limited, its proposed mechanisms would presumably encompass all established choline pathways while potentially offering improved bioavailability and targeted action compared to other choline salts. [5]

Table 2: Molecular Pathways in Choline Deficiency and Intervention

Affected Pathway Molecular Consequences Hepatosteatosis Link
VLDL Assembly Reduced phosphatidylcholine availability Impaired triglyceride export; hepatic lipid accumulation
Methyl Group Metabolism Decreased betaine, SAM production; elevated homocysteine Altered epigenetic regulation; reduced methylation capacity
Mitochondrial Function Impaired fatty acid oxidation; increased ROS Reduced lipid clearance; oxidative stress & peroxidation
Cell Signaling Altered diacylglycerol and ceramide levels Insulin resistance; apoptosis and inflammation
Gene Expression Epigenetic modifications (DNA/histone methylation) Dysregulated lipid metabolism genes

The following diagram illustrates the key molecular mechanisms through which choline deficiency promotes hepatosteatosis and the potential intervention points for this compound:

G cluster_deficiency Choline Deficiency Consequences cluster_intervention This compound Intervention PC_deficit Decreased Phosphatidylcholine VLDL_impairment Impaired VLDL Assembly/Secretion PC_deficit->VLDL_impairment Disrupts lipid_accum Hepatic Triglyceride Accumulation VLDL_impairment->lipid_accum Causes inflammation Inflammation & Cell Death lipid_accum->inflammation Contributes to mitochondrial_dysfunction Mitochondrial Dysfunction OX_stress Oxidative Stress & ROS mitochondrial_dysfunction->OX_stress Generates OX_stress->inflammation Exacerbates methyl_deficit Methyl Group Deficiency epigenetic_changes Epigenetic Alterations methyl_deficit->epigenetic_changes Induces epigenetic_changes->inflammation Promotes Choline_Orotate This compound Administration PC_restoration Restored Phosphatidylcholine Synthesis Choline_Orotate->PC_restoration Provides Substrate methyl_restore Restored Methylation Capacity Choline_Orotate->methyl_restore Enhances VLDL_recovery Normalized VLDL Secretion PC_restoration->VLDL_recovery Enables lipid_reduction Reduced Hepatic Lipid Accumulation VLDL_recovery->lipid_reduction Facilitates lipid_reduction->lipid_accum Reverses epigenetic_normalization Normalized Gene Expression methyl_restore->epigenetic_normalization Mediates epigenetic_normalization->epigenetic_changes Counters

Experimental Models & Protocols

Animal Models of Hepatosteatosis
3.1.1 Dietary Induction Models

Methionine-Choline Deficient (MCD) Diet represents the most widely utilized and characterized model for studying choline deficiency-induced hepatosteatosis and its progression to NASH. This model rapidly induces significant hepatic steatosis, inflammation, and oxidative stress within 2-4 weeks, making it highly efficient for intervention studies. The MCD diet works through two complementary mechanisms: it directly limits phosphatidylcholine synthesis by restricting choline availability while simultaneously reducing hepatic SAM levels through methionine restriction, thereby impairing multiple methylation reactions and promoting oxidative stress. The protocol involves feeding C57BL/6 mice (8-10 weeks old) ad libitum with the MCD diet for 4-8 weeks, with intervention groups receiving this compound supplementation typically administered via oral gavage or mixed in drinking water. Control groups should include animals on methionine-choline sufficient (MCS) diet to establish baseline parameters. This model is particularly relevant for this compound studies as it directly targets the choline metabolism pathways of interest. [2] [6]

High-Fat Diet (HFD) Models better replicate the metabolic syndrome context often associated with human NAFLD. While these models take longer to develop steatosis (typically 12-24 weeks), they induce insulin resistance, obesity, and dyslipidemia alongside hepatic fat accumulation, providing a more comprehensive metabolic context. For this compound studies, HFD models can be used to investigate whether the compound ameliorates hepatosteatosis in the context of overall metabolic dysregulation rather than just addressing pure choline deficiency. The protocol involves feeding mice (C57BL/6 strain is most common) a diet containing 45-60% kcal from fat for 12-20 weeks, with this compound intervention typically initiated after steatosis is established (therapeutic model) or concurrently from the beginning (preventive model). This approach allows researchers to distinguish between prophylactic and treatment potential of this compound. [7]

3.1.2 Chemical Induction Models

Tamoxifen-Induced Model offers a rapid, chemical induction method for hepatosteatosis that can be useful for specific research applications. As demonstrated in recent studies, the combination of high-fat diet with tamoxifen administration (200 mg/kg i.p.) for 15 days effectively induces significant hepatic steatosis in rodent models. This approach may be particularly valuable for studies requiring precise timing of steatosis onset or for investigating interactions between endocrine factors and choline metabolism. Following tamoxifen induction, this compound can be administered for 30 days to assess therapeutic effects, with monitoring of liver enzymes, lipid parameters, and histology throughout the intervention period. [7]

The following workflow diagram outlines the typical experimental design for evaluating this compound in hepatosteatosis models:

G cluster_animal_selection Animal Model Selection cluster_groups Experimental Groups cluster_monitoring Assessment & Endpoints Model_MCD MCD Diet Model (Rapid, Direct Mechanism) Group_disease Steatosis Induction + Vehicle Model_MCD->Group_disease Feeding 2-8 weeks Model_HFD High-Fat Diet Model (Metabolic Context) Model_HFD->Group_disease Feeding 12-24 weeks Model_chemical Chemical Induction (Tamoxifen + HFD) Model_chemical->Group_disease Injection + HFD 15 days Group_control Control Diet + Vehicle Group_intervention Steatosis Induction + this compound Group_disease->Group_intervention Therapeutic Arm Group_prevention Steatosis Induction + Concurrent this compound Group_disease->Group_prevention Prevention Arm Assessment_serum Serum Biochemistry (ALT, AST, Lipids) Group_intervention->Assessment_serum Assessment_liver Hepatic Lipid Content (Triglycerides Measurement) Group_intervention->Assessment_liver Assessment_histo Histopathology (Steatosis, Inflammation Scoring) Group_intervention->Assessment_histo Assessment_molecular Molecular Analyses (Protein/Gene Expression) Group_intervention->Assessment_molecular subcluster_intervention Intervention Protocol

Table 3: Hepatosteatosis Animal Model Comparison

Model Type Induction Period Key Features Advantages Limitations
MCD Diet 2-8 weeks Rapid steatosis; inflammation; oxidative stress Fast results; highly reproducible; direct choline mechanism Does not mimic common metabolic context; weight loss
High-Fat Diet 12-24 weeks Obesity; insulin resistance; dyslipidemia; steatosis Models human metabolic syndrome; appropriate for comorbidities Longer induction time; variable response
Chemical Induction (Tamoxifen + HFD) 2-3 weeks Rapid lipid accumulation; combined mechanism Precise timing; rapid onset Additional chemical variable; potential off-target effects
Cell Culture Models

In vitro models of hepatosteatosis provide controlled systems for investigating molecular mechanisms of this compound action. The MCD medium model using hepatocyte cell lines (e.g., AML12 mouse hepatocytes, HepG2 human hepatocytes) directly mimics the dietary deficiency approach by providing culture medium lacking methionine and choline. Cells cultured in MCD medium typically develop pronounced intracellular lipid accumulation within 24-48 hours, accompanied by increased oxidative stress and inflammatory cytokine production. This model is ideal for dose-response studies, mechanism investigations, and initial screening of this compound efficacy. The protocol involves seeding hepatocytes at appropriate density, allowing attachment, then replacing standard medium with MCD medium supplemented with varying concentrations of this compound (typically 25-100 μM) for 24-72 hours. Parallel control groups should include cells maintained in complete medium and cells in MCD medium without treatment to establish baseline steatosis parameters. [6]

Free Fatty Acid (FFA) Overload Model provides an alternative induction method that better reflects lipid overload conditions common in metabolic syndrome. This model involves treating hepatocytes with a mixture of saturated and unsaturated fatty acids (typically palmitic and oleic acid at 2:1 ratio) to induce lipid accumulation through increased fatty acid uptake and impaired oxidation. The protocol includes preparing FFA solutions complexed with bovine serum albumin, treating cells at concentrations of 0.5-1.5 mM total FFAs for 24-48 hours, and co-treating with this compound to assess protective effects. This approach allows researchers to determine whether this compound can ameliorate steatosis induced by lipid overload rather than just choline deficiency, broadening the potential therapeutic applications. Assessment typically includes Oil Red O staining for lipid visualization, triglyceride quantification, apoptosis assays, and analysis of relevant signaling pathways. [6]

Expected Outcomes & Data Interpretation

Biochemical Parameters

This compound intervention in hepatosteatosis models should produce significant improvements in key serum and hepatic biochemical markers. In the MCD diet model, researchers should expect dose-dependent reductions in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, indicating improved hepatocellular integrity. Serum and hepatic triglyceride measurements should show substantial decreases in this compound-treated animals compared to disease controls, reflecting reduced lipid accumulation. Additionally, improvements in oxidative stress markers (e.g., reduced TBARS and ROS, increased glutathione levels) and inflammatory cytokines (TNF-α, IL-1β, IL-6) would demonstrate comprehensive hepatoprotective effects beyond simple lipid reduction. The following table summarizes expected quantitative changes for key biochemical parameters: [7] [6]

Table 4: Expected Biochemical Outcomes in MCD Diet Model

Parameter Control Group MCD Group MCD + this compound Approximate % Reduction
Serum ALT (U/L) 25-35 120-180 50-80 50-65%
Hepatic TG (mg/g liver) 20-30 80-120 35-55 50-60%
TBARS (nmol/mL) 1.5-2.5 5.0-7.0 2.5-3.5 45-55%
TNF-α (pg/mL) 20-30 80-120 40-60 45-55%
IL-6 (pg/mL) 15-25 60-90 30-45 45-55%
Histological and Molecular Outcomes

Liver histopathology represents a critical endpoint for evaluating this compound efficacy. Researchers should observe significant reduction in lipid droplet accumulation (visualized by Oil Red O or H&E staining) and improved NAFLD Activity Score (NAS) in treated groups compared to disease controls. The NAS incorporates assessments of steatosis (0-3), lobular inflammation (0-3), and ballooning (0-2), with treatment ideally showing improvements across all components. For molecular markers, this compound should modulate expression of key lipogenic enzymes including fatty acid synthase (FAS) and stearoyl-CoA desaturase 1 (SCD-1), which are typically upregulated in hepatosteatosis models. Additionally, analysis of proteins involved in autophagy (LC3-II, p62) may show improved autophagic flux, which has been implicated as a potential mechanism for other hepatoprotective compounds. Epigenetic markers, including DNA methylation patterns at promoters of lipid metabolism genes, may reveal novel mechanisms through which this compound influences long-term hepatic gene expression. [7] [6]

Table 5: Histological and Molecular Parameters

Assessment Method Control Group MCD Group MCD + this compound Key Changes
Steatosis Grade (0-3) 0 2-3 1-2 Significant reduction in lipid droplets
Inflammation Score (0-3) 0 1-2 0-1 Reduced inflammatory foci
FAS Expression Baseline 2-3x increase 1.2-1.5x increase Downregulation vs. disease group
SCD-1 Expression Baseline 2-3x increase 1.3-1.6x increase Moderate downregulation
LC3-II/LC3-I Ratio Normal Decreased Increased Improved autophagic flux

Protocol Summary & Key Considerations

Successful implementation of this compound intervention studies requires attention to several methodological considerations. First, dose selection should include a range of concentrations (e.g., 50, 100, 200 mg/kg/day in rodents) to establish dose-response relationships, with administration preferably via oral gavage for precise dosing or mixed in drinking water for chronic studies. Second, treatment timing should differentiate between preventive effects (concurrent administration with steatosis induction) and therapeutic effects (intervention after established steatosis), with most translational research favoring the latter to better mimic clinical scenarios. Third, comprehensive assessment should integrate biochemical, histological, and molecular endpoints to capture the multifaceted effects of this compound on hepatic metabolism.

Interpretation of results should consider several caveats. The MCD diet model, while rapid and reproducible, induces weight loss rather than the obesity typically associated with human NAFLD, potentially limiting translational relevance. The specificity of this compound effects versus other choline forms should be addressed through comparative studies where possible. Additionally, researchers should monitor potential off-target effects and dose-dependent toxicity, particularly at high concentrations, though choline compounds generally have favorable safety profiles. Finally, consideration of individual variability in choline requirements due to genetic polymorphisms (e.g., in PEMT, BHMT, MTHFD1 genes) may help explain differential responses to this compound intervention, mirroring the individualized susceptibility observed in human populations. [2] [3]

These application notes provide a comprehensive framework for investigating this compound as a potential intervention for hepatosteatosis, with protocols designed to elucidate both efficacy and mechanism of action. The integration of established models with specific molecular assessments will help position this compound within the expanding landscape of NAFLD therapeutic research.

References

Comprehensive Application Notes and Protocols: Investigating Choline Transport Mechanisms in Mitochondria

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Choline Transport Systems

Choline transport into cellular compartments represents a critical regulatory node in cellular metabolism, with mitochondrial transport being particularly important for metabolic regulation and methylation cycles. Choline, an essential vitamin-like nutrient, serves as a precursor for multiple critical cellular components including phosphatidylcholine (the primary phospholipid in cellular membranes), the neurotransmitter acetylcholine, and the methyl donor betaine. The transport of choline across mitochondrial membranes is a tightly regulated process that enables choline to participate in distinct metabolic pathways based on cellular compartmentalization. Understanding these transport mechanisms provides valuable insights into cellular homeostasis and reveals potential therapeutic targets for metabolic and immune-related disorders.

The significance of mitochondrial choline transport extends to its role in one-carbon metabolism, epigenetic regulation, and immune cell function. Recent research has illuminated how choline metabolism contributes to numerous developmental and physiological processes in the brain, liver, kidney, lung, and immune system. Both choline deficiency and excess are implicated in human disease, and mutations in genes encoding choline metabolism proteins lead to inborn errors of metabolism with diverse clinical manifestations. While the identities of many enzymes involved in choline metabolism were identified decades ago, only recently has the field begun to understand the diverse mechanisms by which choline availability is regulated and fuelled via metabolite transport, recycling, and nutrient acquisition [1].

Biological Background and Significance

Choline Transport Systems and Metabolic Fates

Protein-mediated transport is essential for choline distribution within cellular compartments due to its charged quaternary ammonium structure. Eukaryotic cells utilize several specialized transport protein families to facilitate choline uptake and compartmentalization, including choline transporter-like proteins (CTLs), high-affinity choline-specific transporters (CHTs), and organic cation transporters (OCTs) [2]. The preference for specific transport systems varies by cell type and generally aligns with the anticipated metabolic fate of choline, creating specialized metabolic channels that efficiently direct choline toward its various functional roles.

  • CTL proteins facilitate choline transport across both plasma and mitochondrial membranes, primarily supporting the production of phosphatidylcholine and betaine, respectively. These intermediate-affinity transporters function in a sodium-independent manner but demonstrate sensitivity to membrane potential and extracellular pH [2] [3].

  • CHT1 (SLC5A7) mediates high-affinity, sodium-dependent choline uptake primarily in nervous tissues where it supports acetylcholine synthesis. This transporter exhibits a Km for choline of approximately 2 μM and is highly sensitive to inhibition by hemicholinium-3 (HC-3) [3] [4].

  • OCT proteins represent low-affinity transport systems that contribute to choline uptake for both acetylcholine and phosphatidylcholine synthesis, though their role in mitochondrial choline utilization remains less characterized [2].

Recent evidence has identified SLC25A48 as a mitochondrial choline importer that facilitates the production of betaine, a choline-derived methyl donor [2]. Genetic ablation or single nucleotide polymorphisms in the SLC25A48 gene disrupt mitochondrial choline import, leading to increased reactive oxygen species, disrupted lipid balance, and impaired cell proliferation [2]. This discovery has expanded our understanding of the molecular machinery dedicated to mitochondrial choline utilization and its functional consequences.

Mitochondrial Choline Metabolism Pathways

Once imported into mitochondria, choline enters several critical metabolic pathways that support cellular function:

  • Betaine synthesis: Choline undergoes irreversible oxidation to betaine through a two-step process mediated by choline dehydrogenase or choline oxidase. Betaine serves as a critical methyl group donor in the re-methylation of homocysteine to methionine, a precursor of S-adenosylmethionine (SAM). SAM serves as the primary methyl donor for numerous methylation reactions, including DNA and histone methylation that regulate gene expression and cellular activity [2] [5]. This pathway functionally links mitochondrial choline transport to epigenetic regulation.

  • Phospholipid metabolism: While the Kennedy pathway for phosphatidylcholine synthesis occurs primarily in the endoplasmic reticulum, mitochondrial membranes require continuous phospholipid supply and remodeling. The integration of choline-derived phospholipid precursors supports mitochondrial membrane integrity and function [1].

  • Nucleotide synthesis: Emerging evidence suggests that mitochondrial choline metabolism through SLC25A48 supports purine nucleotide synthesis, providing another dimension to the metabolic significance of mitochondrial choline import [2].

The following diagram illustrates the key choline transport systems and their associated metabolic fates:

G cluster_cytosol Cytosolic Metabolic Pathways cluster_mito Mitochondrial Metabolic Pathways extracellular Extracellular Space plasma_membrane Plasma Membrane extracellular->plasma_membrane Choline cytosol Cytosol plasma_membrane->cytosol Transport via: CTL1 (pH-dependent) OCTs (low-affinity) mitochondrial_membrane Mitochondrial Membrane cytosol->mitochondrial_membrane Choline kennedy Kennedy Pathway PC Synthesis cytosol->kennedy Choline ach_synthesis ACh Synthesis cytosol->ach_synthesis Choline mitochondrial_matrix Mitochondrial Matrix mitochondrial_membrane->mitochondrial_matrix Transport via: CTLs SLC25A48 betaine Betaine Synthesis mitochondrial_matrix->betaine Choline methylation Methylation Reactions (SAM production) betaine->methylation Betaine

Diagram Title: Cellular Choline Transport Systems and Metabolic Fates

Experimental Methodologies

Protocol: Measuring Mitochondrial Choline Uptake

Radiolabeled choline uptake assays provide a direct method for quantifying choline transport into isolated mitochondria. This protocol outlines the key steps for measuring mitochondrial choline uptake, which can be adapted for investigating various experimental conditions or pharmacological interventions.

3.1.1 Materials and Reagents
  • Isolation buffer: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4
  • Assay buffer: 125 mM KCl, 10 mM HEPES, 5 mM MgCl₂, 2.5 mM KH₂PO₄, 0.5 mM EGTA, pH 7.4
  • [³H]-choline chloride (specific activity: 60-80 Ci/mmol)
  • Mitochondrial isolation kit (commercially available)
  • Differential centrifuge with cooling capability
  • Vacuum filtration apparatus with 0.45 μm cellulose nitrate membranes
  • Liquid scintillation counter
  • Inhibitors: Hemicholinium-3 (HC-3), specific CTL inhibitors
3.1.2 Procedure
  • Step 1: Mitochondrial Isolation

    • Homogenize tissues or cells in ice-cold isolation buffer using a Dounce homogenizer (10-15 strokes)
    • Perform differential centrifugation: 800 × g for 10 minutes at 4°C to remove nuclei and debris, then 8,000 × g for 15 minutes at 4°C to pellet mitochondria
    • Wash mitochondrial pellet twice and resuspend in assay buffer
    • Determine mitochondrial protein concentration using Bradford or BCA assay
  • Step 2: Uptake Assay

    • Prepare reaction mixtures containing assay buffer, 5 mM ATP, 2 mM succinate (respiratory substrate), and 0.5-2 mg mitochondrial protein
    • Pre-incubate reactions for 5 minutes at 37°C with or without inhibitors
    • Initiate uptake by adding [³H]-choline (final concentration: 1-50 μM)
    • Incubate for predetermined time points (0.5-10 minutes)
    • Terminate reactions by rapid vacuum filtration through 0.45 μm membranes
    • Wash filters 3× with ice-cold assay buffer to remove external radiolabel
  • Step 3: Quantification

    • Transfer filters to scintillation vials with appropriate cocktail
    • Measure radioactivity by liquid scintillation counting
    • Calculate choline uptake rates after correcting for non-specific binding (determined in presence of excess unlabeled choline or inhibitors)
3.1.4 Key Considerations
  • Maintain mitochondrial integrity by keeping samples on ice and completing experiments within 2-3 hours of isolation
  • Include respiratory substrates (succinate, glutamate/malate) to support energy-dependent transport
  • Determine initial linear uptake rates by conducting time course experiments
  • Perform kinetic analyses by varying choline concentrations (1-100 μM)
Protocol: Localizing Transporters in Mitochondrial Membranes

Immunoblotting and immunofluorescence techniques enable the validation and subcellular localization of choline transporters in mitochondrial membranes. This protocol describes methods for confirming the presence of CTL1, CTL2, and SLC25A48 in mitochondrial fractions.

3.2.1 Materials and Reagents
  • Mitochondrial isolation buffer (as in 3.1.1)
  • Protease inhibitors (complete mini-tablets)
  • Proteinase K (for membrane topology studies)
  • Digitonin for selective membrane permeabilization
  • Primary antibodies: Anti-CTL1, Anti-CTL2, Anti-SLC25A48
  • Mitochondrial markers: Anti-COX IV, Anti-VDAC1
  • Secondary antibodies conjugated to fluorophores or HRP
  • SDS-PAGE and western blotting equipment
  • Confocal microscope for immunofluorescence
3.2.2 Procedure
  • Step 1: Mitochondrial Fraction Purity Assessment

    • Isolate mitochondrial fractions as described in Protocol 3.1
    • Prepare cytosolic, nuclear, and total membrane fractions in parallel
    • Perform western blotting with organelle-specific markers:
      • Mitochondria: COX IV, VDAC1
      • Cytosol: LDH
      • Plasma membrane: Na⁺/K⁺ ATPase
      • Endoplasmic reticulum: Calnexin
  • Step 2: Submitochondrial Localization

    • Treat isolated mitochondria with digitonin (0.01-0.2%) to selectively solubilize outer membrane
    • Separate mitoplasts (inner membrane-matrix) by centrifugation at 10,000 × g for 10 minutes
    • Alternatively, use osmotic shock to separate mitochondrial compartments
    • Analyze fractions by immunoblotting for choline transporters and compartment markers
  • Step 3: Membrane Topology Studies

    • Treat intact mitochondria with proteinase K (50-100 μg/mL) for 30 minutes on ice
    • Terminate proteolysis with PMSF (2 mM)
    • Centrifuge and analyze pellets by immunoblotting to determine transporter orientation
  • Step 4: Immunofluorescence Confocal Microscopy

    • Culture cells on glass coverslips to 70% confluence
    • Stain with MitoTracker Red (50 nM, 30 minutes) for live mitochondrial labeling
    • Fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100
    • Incubate with primary antibodies against choline transporters (1-2 hours)
    • Incubate with fluorophore-conjugated secondary antibodies (45 minutes)
    • Mount and image using confocal microscopy with appropriate filter sets
    • Perform colocalization analysis using ImageJ or similar software
3.2.3 Key Considerations
  • Always include controls for mitochondrial purity to ensure specific localization
  • Use multiple mitochondrial markers for different compartments (outer membrane, inner membrane, matrix)
  • Optimize detergent concentrations for selective membrane permeabilization
  • Include controls for antibody specificity (knockdown/knockout cells if available)

The following diagram illustrates the experimental workflow for studying mitochondrial choline transport:

G cluster Experimental Approaches sample_prep Sample Preparation (Tissue/Cell Culture) mitochondrial_iso Mitochondrial Isolation (Differential Centrifugation) sample_prep->mitochondrial_iso purity_assay Purity Assessment (Western Blot) mitochondrial_iso->purity_assay functional_assay Functional Uptake Assay (Radiolabeled Choline) purity_assay->functional_assay Pure Mitochondria localization Transporter Localization (Immunofluorescence/Western) purity_assay->localization inhibition Pharmacological Profiling (Inhibitor Studies) purity_assay->inhibition data_analysis Data Analysis (Kinetic Parameters) functional_assay->data_analysis localization->data_analysis inhibition->data_analysis

Diagram Title: Experimental Workflow for Mitochondrial Choline Transport Studies

Data Interpretation and Standardization

Reference Data Tables

Standardized reference data facilitates appropriate experimental design and interpretation of results. The following tables summarize key parameters for mitochondrial choline transport systems based on current literature.

Table 1: Kinetic Parameters of Choline Transport Systems

Transporter Km (μM) Vmax (pmol/min/mg) Ion Dependence pH Optimum Primary Localization
CTL1 10-50 50-200 Na⁺-independent 7.5-8.5 Plasma membrane
CTL2 20-100 100-500 Na⁺-independent 7.5-8.5 Mitochondrial membrane
SLC25A48 5-25 75-300 pH-dependent 7.0-8.0 Mitochondrial inner membrane
CHT1 (SLC5A7) 1-5 20-100 Na⁺-dependent 7.5-8.0 Plasma membrane (neuronal)
OCTs 100-500 200-1000 Na⁺-independent 7.0-8.0 Plasma membrane

Table 2: Pharmacological Profile of Choline Transport Systems

Compound Target IC₅₀/EC₅₀ Mechanism Specificity
Hemicholinium-3 (HC-3) CHT1 1-5 nM Competitive inhibition High for CHT1
CTLs 10-50 μM Competitive inhibition Moderate
ML-352 CHT1 50-200 nM Negative allosteric modulator CHT1-specific
Coluracetam CHT1 1-10 μM Positive allosteric modulator CHT1-preferential
Staurosporine CTLs 0.5-5 μM Modulation of trafficking Low
Choline mustard Multiple 1-10 μM Irreversible alkylation Non-specific
Quality Control Measures

Rigorous quality control ensures the reliability and reproducibility of mitochondrial choline transport studies. Implement the following controls in all experiments:

  • Mitochondrial purity: Confirm minimal contamination with other organelles using marker enzymes (≤5% plasma membrane contamination, ≤2% endoplasmic reticulum contamination)
  • Membrane integrity: Assess using cytochrome c release assay (>90% intact mitochondria)
  • Respiratory control ratio: Measure with oxygen electrode (RCR ≥4 for coupled mitochondria)
  • Linearity conditions: Establish initial rate conditions (time points ≤2 minutes, protein concentration ≤2 mg/mL)
  • Inhibitor controls: Include specific inhibitors to confirm transport mechanisms
  • Blank subtraction: Correct for non-specific binding using excess unlabeled choline

Research Applications and Advanced Protocols

Investigating Physiological and Pathological Relevance

Mitochondrial choline transport studies provide insights into numerous physiological processes and disease mechanisms. Researchers can apply these protocols to investigate:

  • Immune cell activation: Choline metabolism contributes to immune cell function in various pathological settings [2]. Macrophages and other immune cells increase choline uptake and metabolism during activation, directing choline toward phospholipid synthesis for membrane remodeling and betaine production for methylation reactions that regulate gene expression.

  • Metabolic disorders: Non-alcoholic fatty liver disease (NAFLD) has been linked to choline deficiency, as phosphatidylcholine is required for very-low-density lipoprotein (VLDL) assembly and secretion from the liver [5]. Impaired mitochondrial choline oxidation to betaine may contribute to dysregulated methylation potential and lipid metabolism.

  • Neurological diseases: Distal spinal muscular atrophy with vocal cord paralysis has been associated with mutations in the SLC5A7 gene encoding CHT1 [3], highlighting the importance of choline transport in neurological function. While CHT1 primarily localizes to plasma membranes, its relationship with mitochondrial choline transport warrants investigation.

  • Cancer metabolism: Rapidly proliferating cancer cells exhibit increased choline uptake and metabolism to support membrane biosynthesis and epigenetic regulation. Mitochondrial choline metabolism may support tumor growth through betaine-dependent methylation reactions and nucleotide synthesis.

Advanced Protocol: Compound Screening for Transport Modulators

High-throughput screening approaches enable the discovery of compounds that modulate mitochondrial choline transport. This protocol adapts traditional uptake assays for screening applications:

5.2.1 Materials and Reagents
  • Isolated mitochondria (as in Protocol 3.1)
  • Fluorescent choline analogs (NBD-choline, Bodipy-choline)
  • 384-well microplates with clear bottoms
  • Plate reader with fluorescence polarization capability
  • Compound libraries (100 nM-10 μM final concentration)
  • Positive controls: HC-3 (inhibitor), coluracetam (enhancer)
5.2.2 Procedure
  • Step 1: Assay Optimization

    • Titrate mitochondrial protein (0.1-1 mg/mL) and fluorescent choline (0.1-10 μM)
    • Determine optimal incubation time (1-30 minutes)
    • Establish Z' factor (>0.5) using positive and negative controls
  • Step 2: Screening Protocol

    • Dispense mitochondria (25 μL/well) in assay buffer
    • Pre-incubate with test compounds (15 minutes, 37°C)
    • Add fluorescent choline analog
    • Incubate for optimized time period
    • Measure fluorescence polarization (excitation/emission appropriate for probe)
    • Include controls on each plate (blanks, positive inhibition, no inhibition)
  • Step 3: Hit Confirmation

    • Retest hits in dose-response format (8-point dilution series)
    • Confirm activity in radiolabeled uptake assays
    • Assess specificity using counter-screens with other transporters
    • Evaluate effects on mitochondrial membrane potential and integrity
5.2.3 Data Analysis
  • Calculate percentage inhibition/enhancement relative to controls
  • Determine IC₅₀/EC₅₀ values using four-parameter logistic curve fitting
  • Apply criteria for hit selection (>50% modulation at 10 μM, Hill slope 0.5-2.0)

Troubleshooting Guide

Common technical challenges in mitochondrial choline transport studies and recommended solutions:

  • Low signal-to-noise ratio in uptake assays: Increase mitochondrial protein concentration, use higher specific activity radiolabeled choline, reduce non-specific binding by including BSA (0.1%) in wash buffer
  • Poor mitochondrial purity: Optimize homogenization method (fewer strokes for delicate tissues), use density gradient centrifugation (Percoll or Ficoll gradients), include additional washing steps
  • High non-specific inhibitor effects: Include cytotoxicity assessments (MTT assay), measure mitochondrial membrane potential (JC-1 dye), test effects on ADP-stimulated respiration
  • Variable transporter expression: Use fresh mitochondrial preparations, control for cell passage number, confirm expression levels by western blotting across preparations
  • Inconsistent kinetic parameters: Standardize incubation times, ensure temperature equilibrium before assays, use identical mitochondrial preparation protocols across experiments

Conclusion

These application notes and protocols provide comprehensive methodologies for investigating choline transport mechanisms in mitochondria. The standardized approaches enable researchers to reliably quantify transport activity, localize relevant transporters, and screen for modulators of these processes. As research in this field advances, these protocols may be refined to incorporate new technological developments, such as genetically-encoded choline sensors and CRISPR-based approaches to manipulate transporter expression. The growing recognition of choline's importance in cellular metabolism and signaling underscores the value of these methodological resources for advancing our understanding of mitochondrial choline transport in health and disease.

References

Experimental Protocol: Choline Orotate in Rat Liver Enzyme Study

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental parameters from a 1972 study that investigated the effects of choline orotate on rat liver enzymes [1].

Parameter Details
Model Organism Rats [1]
Test Compound This compound [1]
Dosage & Route 70 mg/kg, administered intraperitoneally (i.p.) [1]
Dosing Frequency Three times daily [1]
Treatment Duration 12 days [1]
Control Compound Choline chloride (equivalent molarity to this compound) [1]

| Key Investigated Enzymes | • Glucuronic acid transferase (Microsomal) • Cytochrome P 450 (Microsomal) • NADPH-cytochrome-c reductase (Microsomal) • Glutamate oxalacetic transaminase (Mitochondrial) • Succinic dehydrogenase (Mitochondrial) [1] | | Primary Outcome Measures | Changes in enzyme activity and liver histology [1] |

Broader Context: Choline in Liver Disease Models

While specific protocols for this compound are scarce, research on choline itself provides crucial context for its potential application in liver disease models.

  • Mechanism of Action in Fatty Liver: Choline deficiency is a established model for inducing Non-Alcoholic Fatty Liver Disease (NAFLD) in rodents [2]. The primary mechanism is the impaired synthesis of phosphatidylcholine, which is a required component for assembling and secreting Very-Low-Density Lipoproteins (VLDL). Without adequate phosphatidylcholine, triglycerides accumulate in the liver, leading to steatosis [2].
  • Role in Epigenetics and Carcinogenesis: Diets low in choline and methionine are used to study the progression from fatty liver to hepatocellular carcinoma in rodents [2]. Choline is a key methyl-group donor. Deficient states lead to altered methylation of DNA and histones, causing epigenetic changes that regulate genes involved in fatty liver, fibrosis, and cancer pathways [2].
  • Considerations for Study Design: Research shows that requirements for dietary choline can be influenced by factors like genetic polymorphisms (e.g., in the PEMT gene) and hormonal status (e.g., estrogen levels), which can affect an organism's susceptibility to choline deficiency and subsequent liver dysfunction [2].

Diagram: Choline Deficiency & NAFLD Pathway

The following Graphviz diagram illustrates the core molecular pathway linking choline deficiency to the development of fatty liver, based on the described mechanisms [2].

G Choline Deficiency Pathway to Fatty Liver cluster_1 Causal Factor cluster_2 Molecular Consequences cluster_3 Disease Outcome CholineDeficiency Choline Deficiency LowPhosphatidylcholine Low Phosphatidylcholine (PC) CholineDeficiency->LowPhosphatidylcholine ImpairedVLDL Impaired VLDL Assembly & Secretion LowPhosphatidylcholine->ImpairedVLDL TGAccumulation Hepatic Triglyceride (TG) Accumulation ImpairedVLDL->TGAccumulation FattyLiver Fatty Liver (Steatosis) TGAccumulation->FattyLiver

Limitations and Notes for Researchers

  • Outdated Model: The provided protocol uses this compound to investigate effects on liver detoxification enzymes. It does not model a specific liver disease and is not a current standard approach for NAFLD or hepatocarcinogenesis research [1].
  • Toxicity Note: The cited study reported acute toxicity and animal death at a single high dose (250 mg/kg), attributing the effect to the choline component. This underscores the importance of careful dose-determination studies [1].
  • Recommendation: For modern liver disease research, the more relevant approach is the choline-methionine deficient (MCD) diet model. You should search for specific protocols using "MCD diet" as the key term to find contemporary application notes.

References

Comprehensive Application Notes and Protocols: CDP-Choline in Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CDP-Choline Biochemistry and Significance

Cytidine diphosphate-choline (CDP-choline), also known as citicoline, represents an essential intermediate in the Kennedy pathway for phosphatidylcholine (PC) biosynthesis [1] [2]. This naturally occurring nucleotide derivative serves as a critical precursor for the synthesis of membrane phospholipids and neurotransmitters, playing fundamental roles in cellular structure and signaling [3] [2]. The molecular structure of CDP-choline consists of cytidine and choline moieties linked by a diphosphate bridge, enabling it to efficiently cross the blood-brain barrier and exert neuroactive properties [2] [4]. Unlike simple choline salts, CDP-choline provides both choline and cytidine (which converts to uridine in humans), offering dual substrates for phospholipid synthesis and potential synergistic effects [4].

The pharmacological significance of CDP-choline spans multiple therapeutic areas, including neurological disorders, cancer immunotherapy, and inflammatory conditions [5] [6] [7]. Its mechanisms of action include membrane stabilization, enhancement of neurotransmitter synthesis, modulation of inflammatory pathways, and potential influence on immune cell function through lipid metabolism alterations [5] [3] [2]. Recent evidence indicates that CDP-choline status can significantly impact cancer cell susceptibility to T-cell mediated cytotoxicity through regulation of phospholipid metabolism, revealing novel applications in oncology [5]. This document provides comprehensive application notes and experimental protocols for researchers investigating CDP-choline synthesis enhancement and its therapeutic applications.

Table 1: Comparison of CDP-Choline with Other Choline Sources

Compound Bioavailability Key Components Primary Mechanisms Research Applications
CDP-choline (Citicoline) >90% oral bioavailability [2] Choline + Cytidine/Uridine [4] Phosphatidylcholine synthesis, Membrane stabilization, Neurotransmitter modulation [2] Stroke recovery, Cognitive enhancement, Cancer immunotherapy [5] [2]
Alpha-GPC High choline delivery [8] Choline + Glycerophosphate Direct choline donation, Acetylcholine synthesis [8] Cognitive disorders, Athletic performance
Choline Bitartrate Moderate bioavailability Choline only Choline replenishment, Methyl group donation [3] Choline deficiency, Fatty liver disease [3]
Choline Orotate Information not identified in search results Presumed: Choline + Orotic acid Theoretical: Nucleic acid synthesis + Choline benefits Limited research data available

CDP-Choline in Cancer Immunotherapy Applications

DHODH Inhibition and Ferroptosis Induction

Recent groundbreaking research has revealed that DHODH (dihydroorotate dehydrogenase) inhibition in cancer cells significantly increases their sensitivity to T-cell mediated cytotoxicity through ferroptosis induction [5]. DHODH is a mitochondrial enzyme involved in de novo pyrimidine synthesis, and its inhibition with compounds like brequinar (BRQ) reduces CDP-choline levels and attenuates phosphatidylcholine synthesis via the Kennedy pathway [5]. This metabolic disruption triggers a compensatory shift toward the phosphatidylethanolamine methylation pathway, resulting in increased generation of very long chain polyunsaturated fatty acid-containing PCs that are highly susceptible to peroxidation and ferroptosis [5].

The immunological implications of this mechanism are substantial, as DHODH inactivation in cancer cells promotes infiltration of interferon γ-secreting CD8+ T cells and enhances the anti-tumor activity of PD-1 blockade in syngeneic mouse models [5]. Importantly, supplementation with exogenous CDP-choline reverses the increase in polyunsaturated fatty acid-containing PC levels, ferroptosis upregulation, and enhanced CD8+ T cell-mediated killing induced by DHODH inhibition, confirming the specific role of CDP-choline metabolism in this immunomodulatory pathway [5]. These findings establish DHODH and CDP-choline metabolism as promising targets for improving cancer immunotherapy efficacy.

Experimental Protocol: Assessing DHODH Inhibition Effects on Cancer Cell Susceptibility to T-Cell Killing

Purpose: This protocol details methodology for evaluating how DHODH inhibition modulates cancer cell sensitivity to T-cell mediated cytotoxicity through CDP-choline-dependent mechanisms.

Materials and Reagents:

  • Mouse melanoma cells (e.g., D4M cells) or other appropriate cancer cell lines
  • OT-1 transgenic CD8+ T cells (for antigen-specific killing assays)
  • DHODH inhibitors: Brequinar (BRQ), BAY2402234, PCT2992, or ASLAN003
  • CDP-choline for supplementation studies
  • Uridine for rescue experiments
  • Flow cytometry equipment and antibodies for T-cell activation markers (CD69, IFNγ, CD107a, Granzyme B)
  • Lipid peroxidation probes: BODIPY C11 or BODIPY 665/676
  • Ferroptosis inhibitor: Ferrostatin-1 (Fer-1)

Procedure:

  • Cancer Cell Preparation:

    • Culture cancer cells in appropriate medium. Generate DHODH knockout cells using CRISPR-Cas9 or treat wild-type cells with DHODH inhibitors (e.g., 1 μM BRQ for 24 hours).
    • For supplementation groups, add CDP-choline (100-500 μM) or uridine (50 μM) concurrently with DHODH inhibitors.
  • T-cell Mediated Cytotoxicity Assay:

    • Co-culture pretreated cancer cells with CD8+ T cells at various effector-to-target ratios (e.g., 5:1 to 20:1) for 12-24 hours.
    • For antigen-specific killing, use MC38-OVA cells expressing ovalbumin with OT-1 transgenic CD8+ T cells.
    • Quantify cancer cell death using flow cytometry with appropriate viability dyes.
  • T-cell Activation Analysis:

    • After co-culture, harvest T cells and stain for activation markers (CD69, IFNγ, CD107a, Granzyme B).
    • Analyze by flow cytometry to assess T-cell functional status.
  • Ferroptosis Assessment:

    • Treat cancer cells with DHODH inhibitors with/without ferroptosis inhibitor Fer-1 (1 μM).
    • Measure lipid peroxidation using BODIPY C11 or similar probes.
    • Assess cell death rescue by Fer-1 in cytotoxicity assays.
  • Lipidomic Analysis:

    • Perform lipid extraction from treated cancer cells.
    • Analyze phospholipid composition, particularly PC species, using LC-MS/MS.
    • Focus on very long chain polyunsaturated fatty acid-containing PCs.

Data Interpretation: Effective DHODH inhibition should enhance cancer cell sensitivity to T-cell killing, increase lipid peroxidation, and alter PC composition. These effects should be reversible with CDP-choline or uridine supplementation, confirming on-target effects.

Neuroinflammation and Neuroprotection Protocols

CDP-Choline in Cholinergic Anti-inflammatory Pathways

CDP-choline demonstrates significant anti-inflammatory properties through modulation of the cholinergic anti-inflammatory pathway (CAP) [7]. In LPS-induced endotoxemia models, CDP-choline and choline administration reduce pro-inflammatory cytokine production and decrease COX-2 enzyme expression and prostaglandin levels in peripheral tissues [7]. This effect is mediated through increased choline availability for acetylcholine synthesis, which activates α7 nicotinic acetylcholine receptors (α7nAChR) on macrophages and other immune cells, inhibiting NF-κB signaling and subsequent cytokine release [7].

The therapeutic implications of these mechanisms are particularly relevant for neuroinflammatory conditions including multiple sclerosis, traumatic brain injury, and neurodegenerative diseases [6] [7]. In multiple sclerosis models, CDP-choline promotes remyelination by enhancing oligodendrocyte progenitor cell proliferation and differentiation [6]. Additionally, CDP-choline administration increases total choline levels in both serum and brain tissue, confirming its ability to modulate central nervous system choline availability [7]. These properties support the investigation of CDP-choline as an adjunctive therapy for conditions characterized by inflammatory components and disrupted phospholipid metabolism.

Experimental Protocol: Evaluating CDP-Choline Effects in Neuroinflammatory Models

Purpose: This protocol describes methodology for assessing CDP-choline effects in LPS-induced neuroinflammatory models, focusing on COX pathway modulation and cholinergic anti-inflammatory mechanisms.

Materials and Reagents:

  • Adult male Wistar rats (180-200 g)
  • LPS from E. coli (O55:B5)
  • CDP-choline and choline chloride
  • Saline for vehicle controls
  • Equipment for tissue collection and storage (-80°C)
  • ELISA kits for PGE2, 6-keto PGF1α, Thromboxane A2, TNF-α
  • RT-PCR reagents for COX-2 mRNA expression
  • Western blot equipment for COX-2 protein quantification
  • Histology supplies for spleen tissue analysis

Procedure:

  • Experimental Groups and Dosing:

    • Divide rats into four groups: Control, LPS+saline, LPS+CDP-choline (375 mg/kg), LPS+choline (90 mg/kg).
    • Administer CDP-choline or choline 5 minutes before and 6 hours after LPS injection (10 mg/kg, i.p.).
    • Use saline as vehicle control in equivalent volume.
  • Disease Severity Assessment:

    • Evaluate sepsis severity at 0, 6, and 24 hours using established sepsis scoring systems.
    • Monitor body weight changes and survival rates at 6 and 24 hours.
  • Sample Collection:

    • At 24 hours, sacrifice animals and collect trunk blood for serum separation.
    • Harvest liver, brain (hypothalamic region), and spleen tissues.
    • Snap-freeze tissues in liquid nitrogen for molecular analyses or fix in formalin for histology.
  • Molecular Analyses:

    • Measure serum prostaglandin levels (PGE2, 6-keto PGF1α, Thromboxane A2) and TNF-α by ELISA.
    • Analyze COX-2 mRNA expression in liver and brain tissues by RT-PCR.
    • Determine COX-2 protein levels in tissues by Western blot.
    • Assess total choline levels in serum and brain tissues.
  • Histomorphological Evaluation:

    • Process spleen tissues for H&E staining.
    • Score tissue injury semi-quantitatively (0-3) for hemorrhagic and inflammatory changes.
    • Perform blinded evaluation of tissue sections.

Data Interpretation: Successful CDP-choline intervention should reduce LPS-induced increases in prostaglandins, TNF-α, and COX-2 expression. CDP-choline should also ameliorate sepsis scores and histopathological changes in spleen tissue.

Table 2: Key Parameters in CDP-Choline Research Across Biological Models

Parameter Cancer Immunotherapy Models Neuroinflammation Models Human Supplementation Studies
CDP-choline Dosage 1 μM BRQ (in vitro) [5] 375 mg/kg (rat in vivo) [7] 250-2000 mg/day (human) [4]
Key Biomarkers Lipid peroxidation, PC species profile, IFNγ+ CD8+ T cells [5] Prostaglandins, TNF-α, COX-2 expression [7] Plasma uridine, Serum choline, Cognitive tests [4]
Primary Outcomes Tumor growth inhibition, T-cell mediated cytotoxicity [5] Sepsis scores, Survival rates, Tissue inflammation [7] Memory performance, Attention measures, Blood pressure [4]
Time Frame 24-hour pretreatment + 12-24h co-culture [5] 24-hour observation with interventions at 0 and 6h [7] 28 days to 6 weeks supplementation [4]

Quantitative Data Summary in CDP-Choline Research

Table 3: Experimental Protocols for CDP-Choline Research Applications

Protocol Type Cell Lines/Animal Models Intervention Details Key Endpoints Reference Controls
T-cell Cytotoxicity Assay D4M, MC38-OVA, M14 cells; OT-1 CD8+ T cells [5] 1 μM BRQ for 24h; CDP-choline (100-500 μM) supplementation [5] % Cancer cell killing, T-cell activation markers, Lipid peroxidation [5] Uridine rescue, Ferrostatin-1 control, DHODH KO cells [5]
LPS-induced Endotoxemia Male Wistar rats (180-200 g) [7] 375 mg/kg CDP-choline before and 6h after LPS (10 mg/kg) [7] Sepsis scores, Prostaglandin levels, COX-2 expression, Histopathology [7] LPS+saline control, Naive animals, Choline comparison [7]
Human Supplementation Trial Healthy adults, Elderly populations [4] 250-2000 mg/day CDP-choline for 4-6 weeks [4] Cognitive tests, Plasma uridine/choline, EEG patterns, Vital signs [4] Placebo control, Baseline measures [4]

Pathway Visualization and Experimental Workflows

CDP-Choline Metabolic Pathways and Mechanisms

G CDP-choline in Kennedy Pathway and Therapeutic Mechanisms cluster_kennedy Kennedy Pathway (Phosphatidylcholine Synthesis) cluster_dhodh DHODH Inhibition Effects cluster_neuro Neuroinflammatory Mechanisms Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase (CK) CDP_choline CDP_choline Phosphocholine->CDP_choline CCT (Rate-limiting) Phosphatidylcholine Phosphatidylcholine CDP_choline->Phosphatidylcholine CPT/CETP + DAG Reduced_CDP_choline Reduced_CDP_choline CDP_choline_supplement CDP_choline_supplement DHODH_inhibition DHODH_inhibition DHODH_inhibition->Reduced_CDP_choline Altered_PC_synthesis Altered_PC_synthesis Reduced_CDP_choline->Altered_PC_synthesis Ferroptosis Ferroptosis Altered_PC_synthesis->Ferroptosis Enhanced_Tcell_killing Enhanced_Tcell_killing Ferroptosis->Enhanced_Tcell_killing Increased_choline Increased_choline CDP_choline_supplement->Increased_choline Acetylcholine Acetylcholine Increased_choline->Acetylcholine alpha7nAChR alpha7nAChR Acetylcholine->alpha7nAChR Reduced_inflammation Reduced_inflammation alpha7nAChR->Reduced_inflammation

Experimental Workflow for CDP-Choline Research

G Experimental Workflow for CDP-Choline Studies cluster_preclinical Preclinical Assessment cluster_mechanisms Mechanistic Studies cluster_therapeutic Therapeutic Applications Cell_culture Cell_culture Animal_models Animal_models Cell_culture->Animal_models Lead identification Molecular_analysis Molecular_analysis Animal_models->Molecular_analysis Lipidomics Lipidomics Molecular_analysis->Lipidomics DHODH_inhibition DHODH_inhibition Ferroptosis_assay Ferroptosis_assay DHODH_inhibition->Ferroptosis_assay Tcell_cytotoxicity Tcell_cytotoxicity Ferroptosis_assay->Tcell_cytotoxicity Cytokine_analysis Cytokine_analysis Tcell_cytotoxicity->Cytokine_analysis Neuroinflammation Neuroinflammation Cancer_immunotherapy Cancer_immunotherapy Human_trials Human_trials Cancer_immunotherapy->Human_trials Neuroinflammation->Human_trials Stroke_recovery Stroke_recovery Stroke_recovery->Human_trials

Conclusion and Future Directions

The multifaceted roles of CDP-choline in cellular metabolism, inflammation modulation, and immune regulation present diverse therapeutic opportunities [5] [6] [7]. Recent discoveries in cancer immunotherapy have revealed unexpected connections between pyrimidine metabolism, phospholipid synthesis, and immune cell function that warrant further investigation [5]. The experimental protocols outlined herein provide standardized methodologies for exploring CDP-choline mechanisms across different disease contexts.

Future research directions should include combination therapies pairing CDP-choline supplementation with existing immunotherapies, detailed exploration of lipidomic changes in response to CDP-choline modulation, and clinical translation of preclinical findings in both oncology and neurology [5] [6]. Additionally, the relationship between choline transport regulation and phospholipid synthesis represents an understudied area with potential therapeutic implications [9]. As research advances, CDP-choline and its metabolic pathways offer promising avenues for therapeutic intervention across multiple disease states.

References

Choline in Lipid Metabolism: Application Notes and Experimental Protocols for Drug Development Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Choline Biology

Choline is a vitamin-like essential nutrient that plays a critical role in numerous physiological processes, with its function in lipid metabolism being particularly vital for human health. Although choline can be synthesized de novo in the human body in small amounts, dietary intake is necessary to maintain health, making it an essential nutrient [1]. The vast majority of the body's choline is found in specialized fat molecules known as phospholipids, the most common of which is phosphatidylcholine (PC). Notably, PC accounts for approximately 95% of the total choline pool in tissues, underlining its central role in cellular structure and function [2] [1].

While choline orotate specifically has not been a direct focus of metabolic studies, the broader choline research landscape provides robust evidence for its metabolic functions. Choline and its metabolites serve several vital biological functions, including maintaining the structural integrity of cell membranes, participating in cell signaling, facilitating nerve impulse transmission, regulating lipid transport and metabolism, serving as a major source of methyl groups, and contributing to osmoregulation [1]. Understanding these fundamental mechanisms provides a critical foundation for drug development professionals exploring metabolic therapeutics, even as research on specific choline salts like this compound remains an area for future investigation.

Molecular Mechanisms and Signaling Pathways

The involvement of choline in lipid metabolism is mediated through several key molecular mechanisms and signaling pathways that represent potential targets for therapeutic intervention.

The Kennedy Pathway and Phosphatidylcholine Synthesis

The primary pathway for phosphatidylcholine synthesis from choline is the Kennedy pathway (cytidine diphosphate-choline pathway). This pathway is crucial for generating PC, the main phospholipid in cellular membranes [2]. The pathway involves three key enzymatic steps: First, choline kinase (ChoK) catalyzes the phosphorylation of choline to form phosphocholine. Subsequently, CTP:phosphocholine cytidylyltransferase (CCT) converts phosphocholine into CDP-choline. Finally, choline/ethanolamine phosphotransferase (CEPT) catalyzes the conversion of CDP-choline into phosphatidylcholine using a diacylglycerol (DAG) lipid anchor [2] [3]. This pathway is especially critical in rapidly proliferating cells, including certain immune cells and cancer cells, which demonstrate heightened dependence on this pathway for membrane production [3].

AMPK Signaling Pathway Regulation

Recent research has elucidated that choline, along with methionine, regulates lipid metabolism via the AMP-activated protein kinase (AMPK) signaling pathway in hepatocytes exposed to high concentrations of non-esterified fatty acids (NEFAs) [4]. Studies demonstrate that choline and methionine supplementation upregulates the phosphorylation level of AMPK-α, a master regulator of cellular energy homeostasis. This activation leads to downstream effects including upregulated expression of PPAR-α (peroxisome proliferator-activated receptor alpha) and CPT-1α (carnitine palmitoyltransferase-1α), promoting fatty acid oxidation [4]. Simultaneously, choline and methionine decrease the expressions of LXR-α (liver X receptor alpha) and SREBP-1c (sterol regulatory element-binding protein 1c), transcription factors involved in lipid synthesis, thereby creating a coordinated metabolic shift toward reduced lipid accumulation [4].

VLDL Assembly and Hepatic Lipid Transport

A critical function of hepatic phosphatidylcholine is its essential role in the assembly and secretion of very-low-density lipoproteins (VLDL) [1]. Without adequate phosphatidylcholine, fat and cholesterol accumulate in the liver, leading to hepatic steatosis [1]. This process is particularly dependent on phosphatidylcholine synthesis via the phosphatidylethanolamine-N-methyltransferase (PEMT) pathway, an alternative pathway for PC generation that methylates phosphatidylethanolamine using S-adenosylmethionine as a methyl donor [1]. Genetic polymorphisms in the PEMT gene significantly increase dietary choline requirements and susceptibility to fatty liver disease, highlighting the importance of this pathway in maintaining hepatic lipid homeostasis [1].

The following diagram illustrates the integration of choline metabolism into these key signaling pathways:

G Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine ChoK Betaine Betaine Choline->Betaine Oxidation CDP_Choline CDP_Choline Phosphocholine->CDP_Choline CCT Phosphatidylcholine Phosphatidylcholine CDP_Choline->Phosphatidylcholine CEPT + DAG VLDL_Secretion VLDL_Secretion Phosphatidylcholine->VLDL_Secretion SAM SAM Betaine->SAM Methyl Donor Hepatic_Steatosis Hepatic_Steatosis VLDL_Secretion->Hepatic_Steatosis Fatty_Acid_Oxidation Fatty_Acid_Oxidation Lipid_Synthesis Lipid_Synthesis AMPK AMPK PPAR_alpha PPAR_alpha AMPK->PPAR_alpha SREBP1c SREBP1c AMPK->SREBP1c LXR_alpha LXR_alpha AMPK->LXR_alpha CPT1A CPT1A PPAR_alpha->CPT1A CPT1A->Fatty_Acid_Oxidation SREBP1c->Lipid_Synthesis LXR_alpha->Lipid_Synthesis

Figure 1: Choline Metabolic Pathways and Lipid Regulation. This diagram illustrates the integration of choline metabolism through the Kennedy pathway (phosphatidylcholine synthesis), betaine pathway (methyl donation), and AMPK signaling in regulating lipid metabolism. Green nodes indicate beneficial outcomes, red nodes indicate pathological outcomes, and blue nodes represent key regulatory elements. DAG = diacylglycerol; SAM = S-adenosylmethionine.

Experimental Evidence and Quantitative Data

Preclinical and Clinical Studies on Choline and Lipid Metabolism

The table below summarizes key findings from preclinical and clinical studies investigating the role of choline in lipid metabolism:

Table 1: Experimental Evidence of Choline in Lipid Metabolism Regulation

Study Model Intervention Key Findings Molecular Mechanisms

| Hepatocytes (in vitro) [4] | Choline + Methionine | • ↑ AMPK-α phosphorylation • ↑ PPAR-α, CPT-1α expression • ↓ LXR-α, SREBP-1c expression • Promoted lipid oxidation & transport | AMPK signaling pathway activation | | Pemt⁻⁻/Ldlr⁻⁻ mice (in vivo) [5] | High-fat diet ± choline supplementation | • Choline prevented hepatomegaly, steatohepatitis • Normalized hepatic cholesterol • Improved liver function markers • Reduced oxidative stress/fibrosis markers | Restoration of cholesterol homeostasis via enhanced transport/esterification | | Human AITL model [3] | Choline kinase α inhibition (MN58b) | • Selective elimination of malignant T-cells • Induced cell death in PD-1high neoplastic cells • Revealed metabolic vulnerability in cancer cells | Disruption of Kennedy pathway & phosphatidylcholine production | | Human cohort study (n=5,746) [6] | Dietary choline intake assessment | • Inverse association with homocysteine • Positive association with methionine, DMG, TMAO • Weak association with serum lipids | Modulation of one-carbon metabolism & gut microbiome-derived metabolites | | Alzheimer's disease model [7] | CDP-choline supplementation | • Restored lipid homeostasis • Reduced amyloid beta peptides • Ameliorated neuronal hyperexcitability • Normalized mitochondrial membrane potential | Correction of phosphatidylcholine metabolism & membrane dysfunction |

Human Dietary Intake and Metabolic Outcomes

Observational studies in human populations provide additional evidence for the role of choline in metabolic health. A large study including 5,746 participants in the Hordaland Health Study found that dietary choline was inversely associated with circulating concentrations of total homocysteine and positively associated with choline, methionine, and dimethylglycine (DMG) [6]. Furthermore, a cross-sectional study of 359 obese adults found that higher dietary intakes of choline and betaine were associated with lower levels of blood pressure and LDL concentrations, suggesting a potential cardioprotective effect [8]. The study also observed a non-significant reduction in serum total cholesterol, triglycerides, and metabolic syndrome prevalence in higher tertiles of dietary choline and betaine intake [8].

Detailed Experimental Protocols

Protocol: Assessing Choline Effects on Lipid Metabolism in Hepatocyte Models

This protocol is adapted from established methodologies for investigating choline mechanisms in vitro [4].

Objective: To evaluate the effects of choline supplementation on lipid metabolism pathways in hepatocytes exposed to high concentrations of non-esterified fatty acids (NEFAs).

Materials:

  • HepG2 cell line or primary hepatocytes
  • Choline chloride (water-soluble form)
  • Methionine
  • NEFA mixture (1.5 mM) or β-hydroxybutyric acid (BHBA; 1.5 mM)
  • AMPK inhibitor (e.g., BML-275)
  • RNA extraction kit
  • qPCR reagents
  • Western blot equipment
  • Antibodies for p-AMPK-α, AMPK-α, and loading control

Methodology:

  • Cell Culture and Treatment: Culture hepatocytes in appropriate medium. At 70-80% confluence, divide cells into treatment groups:
    • Control group (normal medium)
  • NEFA/BHBA group (1.5 mM)
  • NEFA/BHBA + choline (varying concentrations: 0.5-2.0 mM)
  • NEFA/BHBA + choline + methionine
  • NEFA/BHBA + choline + methionine + AMPK inhibitor
  • Incubation: Maintain treatments for 24-48 hours.

  • RNA Extraction and qPCR Analysis:

    • Extract total RNA using commercial kit
  • Perform cDNA synthesis
  • Conduct qPCR for key lipid metabolism genes:
    • Fatty acid oxidation: CPT-1α, PPAR-α
  • Lipid synthesis: SREBP-1c, LXR-α
  • Lipid transport: ApoB100
  • Protein Extraction and Western Blot:
    • Lyse cells and quantify protein concentration
  • Separate proteins by SDS-PAGE, transfer to membrane
  • Incubate with primary antibodies (p-AMPK-α, AMPK-α)
  • Incubate with HRP-conjugated secondary antibodies
  • Detect using chemiluminescence system
  • Data Analysis: Normalize qPCR data to housekeeping genes (GAPDH, β-actin). Express Western blot results as p-AMPK-α/AMPK-α ratio. Perform statistical analysis using ANOVA with post-hoc tests.
Protocol: In Vivo Assessment of Choline in Metabolic Disease Models

This protocol outlines approaches for evaluating choline effects in animal models of metabolic dysfunction [5] [3].

Objective: To investigate the therapeutic potential of choline supplementation in mouse models of fatty liver disease or lymphoma.

Materials:

  • Genetically modified mice (Pemt⁻⁻/Ldlr⁻⁻ or other metabolic models)
  • High-fat diet (60% calories from fat)
  • Rumen-protected choline or choline chloride
  • Control diet (matched composition)
  • Metabolic cages (optional)
  • Equipment for blood collection and tissue processing
  • Histology supplies (H&E staining, Oil Red O)
  • Biochemical assay kits (liver enzymes, lipids)

Methodology:

  • Animal Grouping and Diet Administration:
    • Utilize 10-12 week old male mice
  • Randomize into experimental groups (n=10-12/group):
    • Control group: Normal choline diet (1.3 g/kg)
  • Choline-supplemented group: High choline diet (5 g/kg)
  • Maintain on diets for 12-16 weeks
  • Monitoring and Sample Collection:
    • Record body weight weekly
  • Measure food intake regularly
  • At endpoint, collect blood via cardiac puncture
  • Harvest liver, adipose tissue, and other relevant organs
  • Weigh organs and record observations
  • Histological Analysis:
    • Fix liver tissue in formalin, embed in paraffin
  • Section and stain with H&E for general morphology
  • Perform Oil Red O staining on frozen sections for lipid content
  • Score histopathological features (steatosis, inflammation, ballooning)
  • Biochemical Assays:
    • Measure serum ALT, AST, triglycerides, cholesterol
  • Quantify hepatic lipid content (triglycerides, cholesterol esters)
  • Analyze expression of genes involved in cholesterol transport and inflammation via qPCR
  • Statistical Analysis: Compare groups using Student's t-test or ANOVA with appropriate post-hoc testing. Express data as mean ± SEM.

Research Gaps and Future Directions

Despite substantial progress in understanding choline's role in lipid metabolism, several important research gaps remain, particularly regarding specific choline formulations:

  • This compound Specificity: While multiple studies have investigated choline chloride, phosphatidylcholine, and CDP-choline, there is a notable absence of direct research on This compound in lipid metabolism. Future studies should specifically compare the bioavailability, tissue distribution, and metabolic efficacy of this compound versus other choline forms.

  • Human Clinical Trials: Most compelling evidence comes from preclinical models or observational studies. Well-designed randomized controlled trials are needed to establish causal relationships and therapeutic efficacy in human populations.

  • Dose-Response Relationships: Optimal dosing for metabolic benefits remains unclear across different populations and disease states. Future research should establish precise dose-response curves for various choline formulations.

  • Combination Therapies: The synergistic potential of choline with other nutrients or pharmaceuticals for metabolic disorders represents a promising but underexplored research area.

The experimental protocols and mechanistic insights provided in this document offer a foundation for addressing these research gaps and advancing the development of choline-based therapeutic interventions for lipid metabolism disorders.

References

Comprehensive Application Notes and Protocols for Phosphatidylcholine Synthesis Assays

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to Phosphatidylcholine Structure and Biosynthesis

Phosphatidylcholine (PC) represents the most abundant glycerophospholipid in eukaryotic cell membranes, typically comprising approximately 50% of total cellular phospholipids [1] [2]. This zwitterionic phospholipid is characterized by a choline head group attached to a glycerol backbone with variable fatty acid chains at the sn-1 and sn-2 positions [3] [1]. PC serves as a critical structural component of membrane bilayers, particularly enriching the outer leaflet of plasma membranes (80-90%) and circulating lipoproteins in plasma [2]. Beyond its structural role, PC functions as a reservoir for second messenger molecules including diacylglycerol, phosphatidic acid, and lysophospholipids, and serves as the precursor for platelet-activating factor (PAF), a potent signaling molecule [4] [2].

The fatty acid composition of PC exhibits tissue-specific distribution patterns, with saturated fatty acids (predominantly palmitic acid) typically occupying the sn-1 position and unsaturated fatty acids (often oleic, linoleic, or arachidonic acids) concentrated at the sn-2 position [1] [2]. Notable exceptions include dipalmitoylphosphatidylcholine in lung surfactant, which contains palmitic acid at both positions and is essential for reducing surface tension in pulmonary alveoli [1] [5]. The table below illustrates the characteristic positional distribution of fatty acids in PC from various biological sources.

Table 1: Positional distribution of fatty acids (mol%) in phosphatidylcholine from selected tissues and organisms

Source Position 16:0 18:0 18:1 18:2 20:4 22:6
Rat Liver [1] sn-1 23 65 7 1 trace -
sn-2 6 4 13 23 39 7
Human Plasma [2] sn-1 59 24 7 4 trace -
sn-2 3 1 26 32 18 5
Bovine Brain [2] sn-1 38 32 21 1 - -
sn-2 33 trace 48 1 9 4
Arabidopsis Leaves [1] sn-1 42 5 23 26 - -
sn-2 1 5 47 47 - -

Eukaryotic cells synthesize PC through two major biosynthetic routes: the CDP-choline pathway (Kennedy pathway) and the phosphatidylethanolamine (PE) methylation pathway [1] [6]. The relative contribution of each pathway varies by organism, tissue type, and metabolic conditions. The CDP-choline pathway predominates in most mammalian tissues and represents the primary route for de novo PC synthesis, whereas the PE methylation pathway plays a significant role in hepatic PC production and in organisms like Saccharomyces cerevisiae [7] [1]. Understanding these pathways and their regulation is essential for investigating lipid metabolism in health and disease.

The Kennedy Pathway (CDP-Choline Pathway)

Pathway Mechanism and Regulation

The Kennedy pathway represents the principal route for de novo phosphatidylcholine biosynthesis in most eukaryotic cells [1] [6]. This three-step enzymatic pathway converts free choline into PC using cytidine triphosphate (CTP) as an energy substrate for metabolite activation [5]. The pathway initiates with the ATP-dependent phosphorylation of choline by choline kinase (ChoK), producing phosphocholine [2]. This reaction occurs in the cytosol and serves as the first committed step in PC biosynthesis. The second and rate-limiting step involves the conversion of phosphocholine to CDP-choline by CTP:phosphocholine cytidylyltransferase (CCT) [2] [6]. This enzyme exists in two isoforms (CCTα and CCTβ) and undergoes sophisticated regulation through membrane translocation and phosphorylation [2].

The final reaction involves the transfer of the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) molecule, catalyzed by CDP-choline:1,2-diacylglycerol cholinephosphotransferase (CPT) [1]. This integral membrane protein resides primarily in the endoplasmic reticulum and determines the molecular species composition of newly synthesized PC based on DAG substrate availability [2]. The Kennedy pathway is functionally conserved across mammalian tissues, with tissue-specific adaptations reflecting specialized PC requirements, such as the production of dipalmitoyl-PC in pulmonary type II cells for surfactant function [6].

Table 2: Enzymes of the Kennedy pathway for phosphatidylcholine biosynthesis

Enzyme EC Number Subcellular Location Cofactors/Requirements Function
Choline Kinase (ChoK) 2.7.1.32 Cytosol ATP, Mg²⁺ Phosphorylates choline to phosphocholine
CTP:Phosphocholine Cytidylyltransferase (CCT) 2.7.7.15 Nucleoplasm/Cytosol (translocates to membranes) CTP Rate-limiting step producing CDP-choline
Cholinephosphotransferase (CPT) 2.7.8.2 Endoplasmic Reticulum Diacylglycerol Transfers phosphocholine to DAG to form PC

The following diagram illustrates the complete Kennedy pathway with its subcellular organization and regulatory mechanisms:

KennedyPathway cluster_er Endoplasmic Reticulum Membrane Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase (ATP → ADP) CDPCholine CDPCholine Phosphocholine->CDPCholine Cytidylyltransferase (CTP → PPI) PC PC CDPCholine->PC DAG DAG DAG->PC Cholinephosphotransferase Regulation Regulatory Factors Regulation->CDPCholine CCT is rate-limiting Membrane translocation PCho Phosphocholine CCT Cytidylyltransferase CPT Cholinephosphotransferase

Experimental Analysis of the Kennedy Pathway

Radiolabeled tracer assays provide the most direct method for quantifying flux through the Kennedy pathway. The typical experiment involves administering [methyl-³H] or [methyl-¹⁴C] choline chloride to cells or tissue preparations, followed by time-course measurement of radiolabel incorporation into phosphocholine, CDP-choline, and PC [4] [7]. For accurate quantification, researchers should employ thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and analyze these choline-containing metabolites [7].

To assay CTP:phosphocholine cytidylyltransferase activity, prepare cell lysates in a buffer containing protease inhibitors and centrifuge at 10,000 × g for 10 minutes at 4°C. Incubate the supernatant with 0.1 mM [¹⁴C]phosphocholine (specific activity 2,000-3,000 dpm/nmol), 5 mM CTP, 10 mM MgCl₂, and 50 mM Tris-HCl (pH 8.0) in a total volume of 50 μL for 15-30 minutes at 37°C [7]. Terminate the reaction by heating at 100°C for 3 minutes, then analyze the formation of [¹⁴C]CDP-choline by TLC on silica gel plates using a solvent system of ethanol:water:ammonia (60:30:10, v/v/v). Visualize spots using iodine vapor or autoradiography, scrape relevant bands, and quantify radioactivity by liquid scintillation counting.

For cholinephosphotransferase assays, prepare microsomal fractions by differential centrifugation (100,000 × g for 60 minutes). Incubate microsomes with 0.5 mM [¹⁴C]CDP-choline (specific activity 1,500-2,000 dpm/nmol), 2.5 mM DAG (prepared by sonication in 0.1% Triton X-100), 10 mM MgCl₂, and 50 mM Tris-HCl (pH 8.5) in a total volume of 100 μL for 20-30 minutes at 37°C [1]. Extract lipids according to Bligh and Dyer, separate by TLC using chloroform:methanol:water (65:25:4, v/v/v), and quantify [¹⁴C]PC formation as described above.

The Phosphatidylethanolamine Methylation Pathway

Pathway Mechanism and Biological Significance

The phosphatidylethanolamine methylation pathway provides an alternative route for PC biosynthesis that is particularly important in hepatocytes and certain microorganisms [1]. This pathway involves the sequential methylation of phosphatidylethanolamine (PE) using S-adenosylmethionine (SAM) as the methyl group donor [3] [1]. The reaction is catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT), an enzyme located primarily in the mitochondrial-associated membrane of the endoplasmic reticulum [1]. PEMT transfers three methyl groups to the ethanolamine head group of PE, producing phosphatidyl-N-monomethylethanolamine, then phosphatidyl-N-dimethylethanolamine, and finally phosphatidylcholine [1].

The PE methylation pathway exhibits tissue-specific expression, with highest activity in the liver where it may contribute 20-30% of total PC production under normal physiological conditions [1]. This pathway generates PC molecular species with distinct fatty acid compositions compared to the Kennedy pathway, particularly enriched in long-chain polyunsaturated fatty acids such as arachidonic acid and docosahexaenoic acid [1]. The physiological significance of the PEMT pathway extends beyond PC biosynthesis to include regulation of homocysteine metabolism and maintenance of membrane phospholipid homeostasis [8].

Genetic studies in mice have revealed that PEMT deficiency protects against diet-induced obesity and insulin resistance but may promote liver dysfunction under specific dietary conditions [8]. In humans, polymorphisms in the PEMT gene influence susceptibility to choline deficiency-induced organ dysfunction, including nonalcoholic fatty liver disease (NAFLD) [8]. The regulation of PEMT by estrogen may explain the sexual dimorphism observed in choline requirements and PC metabolism, with premenopausal women exhibiting lower susceptibility to choline deficiency than postmenopausal women or men [8].

Experimental Analysis of the Methylation Pathway

To assay phosphatidylethanolamine N-methyltransferase activity, prepare microsomal fractions from tissues of interest as described in Section 2.2. Incubate microsomes (50-100 μg protein) with 50 μM [¹⁴C-methyl]SAM (specific activity ~5,000 dpm/nmol), 100 μM phosphatidylethanolamine (prepared by sonication in 0.1% Triton X-100), 5 mM MgCl₂, and 50 mM Tris-HCl (pH 9.0) in a total volume of 100 μL for 30-60 minutes at 37°C [1]. Terminate reactions by adding 500 μL chloroform:methanol (2:1, v/v) and extract lipids according to standard procedures. Separate reaction products by TLC using chloroform:methanol:acetic acid:water (50:30:8:4, v/v/v/v) and quantify radiolabeled PC formation by scintillation counting.

For in vivo tracing of the methylation pathway, administer [methyl-¹⁴C]methionine or [methyl-²H₃]methionine to cells or animals and monitor label incorporation into PC over time [1]. To distinguish PC derived from the methylation pathway versus the Kennedy pathway, simultaneously employ dual labeling with [¹⁴C]ethanolamine (precursor for PE) and [³H]choline (precursor for Kennedy pathway PC) [7]. The ratio of isotopic incorporation provides insight into the relative contribution of each pathway to total PC synthesis under different physiological conditions.

Interregulation of PC Biosynthesis Pathways

Comparative Analysis and Cross-Regulation

The Kennedy pathway and PE methylation pathway function in a complementary manner to maintain PC homeostasis under varying physiological and dietary conditions [7] [1]. While the Kennedy pathway primarily utilizes dietary choline for de novo PC synthesis, the methylation pathway provides a mechanism for conserving choline when availability is limited [8]. Evidence from studies in Leishmania major demonstrates that genetic ablation of the Kennedy pathway (CPCT-null mutants) can be compensated by increased flux through alternative pathways, including PE methylation and enhanced uptake of exogenous lipids [7]. However, such compensatory mechanisms may be insufficient under nutrient-restricted conditions, highlighting the metabolic vulnerability of pathway-specific deficiencies [7].

The regulation of PC biosynthesis exhibits species-specific differences. In Saccharomyces cerevisiae, PC synthesis through the PE methylation pathway predominates when exogenous choline is scarce, while the Kennedy pathway becomes more significant when choline is abundant [4]. Conversely, in Trypanosoma brucei, the PE methylation pathway is absent, making the Kennedy pathway essential and potentially exploitable for therapeutic interventions [7]. Mammalian cells dynamically regulate both pathways according to choline availability, estrogen status, and genetic background, with PEMT polymorphisms significantly influencing individual requirements for dietary choline [8].

The following diagram illustrates the interregulation between PC biosynthetic pathways and their subcellular compartmentalization:

PCPathways cluster_kennedy Kennedy (CDP-Choline) Pathway Choline Choline PCho Phosphocholine Choline->PCho Choline Kinase CDPCholine CDP-Choline PCho->CDPCholine Cytidylyltransferase (Rate-Limiting Step) PC Phosphatidylcholine CDPCholine->PC Cholinephosphotransferase + DAG PE Phosphatidylethanolamine PE->PC PEMT + SAM (x3) DietaryCholine Dietary Choline DietaryCholine->Choline SAM S-Adenosylmethionine SAM->PE DAG Diacylglycerol DAG->PC Compensation Compensatory Mechanism Under Choline Restriction Compensation->PE

Transcriptional and Post-Translational Regulation

PC biosynthesis is regulated through both transcriptional mechanisms and post-translational modifications that modulate enzyme activity and subcellular localization. The cytidylyltransferase (CCT) enzyme represents the primary regulatory point for the Kennedy pathway, existing in an inactive soluble form and an active membrane-bound form [2]. Phosphorylation by casein kinases and interaction with specific lipid domains regulate CCT translocation to nuclear and endoplasmic reticulum membranes where it accesses its substrate [2]. In the PE methylation pathway, PEMT activity is influenced by hormonal status, with estrogen stimulating expression and potentially explaining gender differences in choline requirements [8].

At the transcriptional level, choline availability influences the expression of genes involved in PC metabolism through complex feedback mechanisms. In yeast, excess choline promotes endocytic degradation of the high-affinity choline transporter Hnm1 through a process requiring the ubiquitin ligase Rsp5 and casein kinases Yck1/Yck2 [4]. This regulatory mechanism controls choline influx and prevents overaccumulation of PC precursors. Similar homeostatic mechanisms likely operate in mammalian cells, though the specific components may differ.

Experimental Protocols for PC Synthesis Analysis

Choline Transport Assays

Cellular uptake of choline represents the first step in PC biosynthesis via the Kennedy pathway. To assay choline transport activity, wash cells twice with prewarmed transport buffer (25 mM HEPES, 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 1 mM CaCl₂, pH 7.4) and incubate with 10 μM [methyl-³H]choline chloride (specific activity 2-5 μCi/nmol) for 1-10 minutes at 37°C [4]. Terminate uptake by rapid washing with ice-cold buffer containing 10 mM unlabeled choline. Solubilize cells in 0.1% SDS and quantify radioactivity by scintillation counting. For kinetic analysis, vary choline concentration from 1-100 μM and determine Km and Vmax using nonlinear regression.

To investigate transporter regulation, preincubate cells with 1-10 mM choline for 4-24 hours to assess adaptive downregulation [4]. For studies of endocytic trafficking, perform assays at 25°C or in the presence of inhibitors such as phenylarsine oxide (10 μM) or dominant-negative dynamin mutants. To monitor transporter localization in live cells, express GFP-tagged choline transporters and track internalization by confocal microscopy following choline treatment [4].

PC Synthesis and Turnover Measurements

For comprehensive analysis of PC metabolic flux, employ stable isotope labeling with liquid chromatography-mass spectrometry (LC-MS) detection. Incubate cells with 50 μM d₉-choline (trimethyl-d₉) or 100 μM d₄-ethanolamine (1,1,2,2-d₄) in complete medium for 2-48 hours [7]. Extract lipids using methyl tert-butyl ether:methanol (10:3, v/v) and analyze by LC-MS using a C8 reverse-phase column (2.1 × 100 mm, 1.7 μm) with a gradient of 5 mM ammonium acetate in water:acetonitrile (40:60, v/v) to 100% isopropanol at 0.2 mL/min over 30 minutes [7]. Monitor precursor incorporation into PC species using multiple reaction monitoring for the respective mass transitions.

To assess PC remodeling, pulse-chase experiments with radioactive precursors provide kinetic information. Label cells to equilibrium with [¹⁴C]choline (0.1 μCi/mL, 48 hours), wash thoroughly, and chase with complete medium containing 1 mM unlabeled choline for 0-24 hours [4]. Extract lipids at various time points, separate by TLC, and quantify radioactivity in PC and its metabolites (glycerophosphocholine, phosphocholine). Calculate half-lives using exponential decay models.

Table 3: Troubleshooting guide for common issues in phosphatidylcholine synthesis assays

Problem Possible Causes Solutions
Low choline uptake Transporter downregulation Reduce pre-incubation choline concentration; Use shorter uptake periods
High background in transport assays Incomplete washing Implement rapid stop solution (100 μM hemicholinium-3); Use larger wash volumes
Poor PC separation by TLC Oxidized solvents; Improper activation Prepare fresh mobile phase; Activate plates at 110°C for 30 min before use
High variability in enzyme assays Incomplete cell disruption; Protease degradation Optimize homogenization; Add protease inhibitors; Use fresh preparations
Low isotopic enrichment High endogenous pools; Insufficient labeling time Increase isotope concentration; Extend labeling period; Use serum-free media

Advanced Applications and Specialized Methodologies

Tissue-Specific PC Synthesis Analysis

Different tissues exhibit specialized PC metabolic programs reflecting their unique physiological functions. In pulmonary research, focus on the synthesis of dipalmitoylphosphatidylcholine (DPPC), the primary surface-active component of lung surfactant [1] [6]. Isolate type II pneumocytes by elastase digestion and density gradient centrifugation, then monitor DPPC synthesis using dual labeling with [¹⁴C]choline and [³H]palmitate [6]. Analyze molecular species by normal-phase HPLC coupled to evaporative light-scattering detection or mass spectrometry.

For neurological applications, investigate PC metabolism in the context of the neurovascular unit, where choline-containing phospholipids influence blood-brain barrier integrity and neuronal function [9]. Isolate primary cultures of brain microvascular endothelial cells, astrocytes, and neurons to model cell-specific PC metabolism. Assess barrier function by transendothelial electrical resistance measurements following choline depletion or supplementation with CCPLs such as citicoline (CDP-choline) or choline alphoscerate (α-GPC) [9].

Genetic and Pharmacological Manipulation

RNA interference and CRISPR-Cas9 gene editing provide powerful approaches for investigating PC metabolic enzymes. Design siRNAs targeting CCTα, CCTβ, or PEMT and transfert cells using appropriate reagents. For example, choline kinase α (ChoKα) knockdown in breast cancer cells significantly reduces PC levels without affecting nonmalignant mammary epithelial cells, revealing potential therapeutic applications [6]. Validate knockdown efficiency by Western blotting and quantitative RT-PCR, and confirm functional consequences by measuring metabolite levels and incorporation rates.

For pharmacological inhibition, utilize compounds such as hemicholinium-3 (choline uptake inhibitor), MN58b (choline kinase inhibitor), and cyclopropenoids (PEMT inhibitors). Dose-response studies should establish IC₅₀ values under specific experimental conditions, and rescue experiments with downstream metabolites (e.g., phosphocholine for choline kinase inhibition) confirm target specificity.

Conclusion

Phosphatidylcholine synthesis assays provide critical insights into membrane biogenesis, lipid homeostasis, and the metabolic adaptations underlying various physiological and pathological states. The protocols outlined herein for analyzing the Kennedy pathway, PE methylation pathway, and their interregulation enable comprehensive investigation of PC metabolism in diverse experimental systems. As research in this field advances, emerging technologies including single-cell lipidomics, real-time imaging of lipid dynamics, and genome-scale metabolic modeling will further enhance our understanding of PC biosynthesis and its multifaceted roles in health and disease.

References

choline orotate analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Choline Orotate Method Validation

Q1: What are the key validation parameters I need to test for a this compound HPLC method, and what are the typical acceptance criteria?

According to ICH guidelines, you must validate several parameters to prove your method is suitable for its intended use [1] [2]. The table below summarizes the core parameters and typical acceptance criteria for an assay of a drug substance.

Validation Parameter Typical Acceptance Criteria for a this compound Assay Brief Description
Accuracy/Recovery Mean recovery of 98–102% Closeness of test results to the true value [3].
Precision RSD ≤ 1.0% Closeness of agreement between a series of measurements [3].
Repeatability RSD ≤ 1.0% for 6 determinations at 100% Precision under the same conditions over a short time [3].
Specificity No interference from placebo, known impurities, or degradants Ability to assess the analyte unequivocally in the presence of other components [3].
Linearity Correlation coefficient (r) ≥ 0.999 Ability to obtain results directly proportional to analyte concentration [3].
Range e.g., 80-120% of test concentration The interval between the upper and lower levels of analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity [3].
Robustness System suitability criteria are met when method parameters are deliberately varied Capacity to remain unaffected by small, deliberate variations in method parameters.
LOD / LOQ Not always required for assay, but needed for impurity methods. Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ [3]. LOD: Lowest amount of analyte that can be detected. LOQ: Lowest amount that can be quantitatively measured [3].

Q2: I am developing an HPLC method for this compound. What steps should I follow?

A robust HPLC method development and validation process involves several key stages [3]:

  • Develop the HPLC Method: Begin by selecting an appropriate column (e.g., C18), mobile phase (buffer and organic modifier), and detector (e.g., UV). Optimize parameters like flow rate, gradient program, and column temperature through systematic experimentation to achieve good peak shape and separation.
  • Create a Validation Protocol: Before starting, prepare a document that outlines the company's approach, including the scope, parameters to be validated, experimental design, and acceptance criteria. This ensures a consistent and auditable process [3].
  • Execute Validation Experiments: Perform the laboratory experiments as per the protocol to collect data for each parameter listed in the table above.
  • Document and Report: Compile the data, perform statistical analysis, and conclude on the method's suitability. This report becomes a key quality document.

Q3: My method failed validation because it wasn't specific. What could be the issue and how can I troubleshoot it?

Lack of specificity means your method cannot distinguish this compound from other components in the sample, such as impurities, degradants, or the sample matrix [3].

  • Potential Causes:
    • Co-elution: An impurity or degradation product has a very similar retention time to the main this compound peak.
    • Insufficient Resolution: The peak for this compound is too close to another peak, making accurate integration impossible.
  • Troubleshooting Steps:
    • Forced Degradation Studies: Stress the this compound sample (e.g., with acid, base, heat, light) to generate degradants. This helps verify that the method can separate the main peak from its degradation products, proving stability-indicating properties.
    • Check with Placebo: Inject the sample matrix (excipients) without the active ingredient. Ensure no peaks elute at the same time as this compound.
    • Optimize Chromatography: Modify the mobile phase composition (pH, organic solvent ratio) or use a different column chemistry (e.g., phenyl, HILIC) to improve separation.

A Practical Workflow for Method Validation

The following diagram outlines the logical workflow for developing and validating your analytical method, from start to finish.

Analytical Method Validation Workflow Start Start Method Development A Develop Initial HPLC Method Start->A B Optimize for Selectivity A->B C Create Validation Protocol B->C D Execute Validation Experiments C->D E Analyze Data vs. Acceptance Criteria D->E F Validation Successful? E->F G Document & Approve Method F->G Yes H Troubleshoot & Re-optimize Method F->H No End Method Ready for Use G->End H->B

Case Study: Adapting a Method for a Similar Compound

While a direct method for this compound was not found, a published study validated a Headspace Gas Chromatography (HS-GC) method for Tenofovir Disoproxil Orotate to determine residual solvents and a specific carbamate impurity [4]. This provides a valuable template, as your compound shares the "orotate" moiety.

  • Instrumentation: Headspace Gas Chromatography with Flame Ionization Detector (GC-FID).
  • Key Parameters Validated:
    • System Suitability: Ensured the instrument performed correctly before analysis.
    • Specificity: All residual solvents (e.g., Ethanol, Acetone, Toluene) and the impurity were well-resolved from each other and the diluent peak.
    • Linearity, LOD, and LOQ: Established for all analytes per ICH guidelines.
    • Precision and Accuracy (Recovery): Demonstrated the method's reliability and ability to accurately quantify the amount of each substance [4].

This case demonstrates how to structure a validation for an orotate salt, and you can apply the same validation parameters and structure to an HPLC-UV method for this compound itself.

Detailed Experimental Protocol: HPLC-UV Assay for this compound

This is a sample protocol for validating an HPLC-UV assay for this compound drug substance. You will need to optimize the conditions based on your specific laboratory results.

1. Method Parameters

  • Column: C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)
  • Mobile Phase: Phosphate buffer (pH 6.8) : Methanol (75:25 v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 220 nm
  • Column Temperature: 30°C
  • Injection Volume: 10 µL
  • Diluent: Water

2. Specificity Procedure

  • Preparation: Separately prepare and inject blank (diluent), placebo (if applicable), standard solution of this compound, and samples of this compound stressed under acid, base, oxidative, thermal, and photolytic conditions.
  • Acceptance Criteria: The this compound peak should be pure (as determined by a Diode Array Detector) and show no interference from blank, placebo, or degradation peaks. The peak purity index should be ≥ 0.999.

3. Linearity and Range Procedure

  • Preparation: Prepare a minimum of 5 solutions of this compound at different concentration levels, e.g., 50%, 80%, 100%, 120%, and 150% of the target assay concentration (e.g., 1 mg/mL).
  • Analysis: Inject each solution in triplicate and plot the mean peak area against the concentration.
  • Acceptance Criteria: The correlation coefficient (r) should be not less than 0.999. The y-intercept should not be significantly different from zero.

4. Accuracy (Recovery) Procedure

  • Preparation: Prepare a placebo solution (if applicable). Spike with known quantities of this compound to create three concentration levels (e.g., 80%, 100%, 120%) with three replicates each.
  • Analysis: Inject each sample and calculate the recovery for each level.
  • Acceptance Criteria: Mean recovery at each level should be between 98.0% and 102.0%, with an RSD of not more than 2.0%.

5. Precision (Repeatability) Procedure

  • Preparation: Prepare six independent sample solutions from a single, homogeneous batch of this compound at 100% of the test concentration.
  • Analysis: Inject each solution and calculate the % assay and the Relative Standard Deviation (RSD) of the six results.
  • Acceptance Criteria: The RSD for the six assay results should be not more than 1.0%.

References

choline orotate purity assessment challenges

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Purity Assessment

For researchers, selecting the appropriate analytical technique is the first step. The table below summarizes two High-Performance Liquid Chromatography (HPLC) methods suitable for choline analysis, which can be adapted for choline orotate [1].

Analyte Column Mobile Phase Buffer Flow Rate Detection
Choline Primesep 100 (4.6 x 150 mm, 5 µm) Gradient, starting at MeCN 40% Ammonium Formate, 40 mM, pH 3.0 1.0 ml/min ELSD*
Choline / Acetylcholine Obelisc R (2.1 x 100 mm, 5 µm) Isocratic, MeCN/H₂O 60/40% Ammonium Acetate, 10 mM, pH 5.0 0.2 ml/min ELSD*

*ELSD: Evaporative Light Scattering Detector. Nebulizer and evaporator temperatures should be optimized, typically between 50°C and 70°C [1].

Experimental Protocol for HPLC-ELSD (based on Obelisc R method):

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent at a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm or 0.2 µm membrane filter before injection.
  • Instrument Setup:
    • Install the Obelisc R column (or equivalent mixed-mode stationary phase).
    • Set the mobile phase to Acetonitrile/Water (60/40%) with 10 mM Ammonium Acetate, pH 5.0.
    • Set the flow rate to 0.2 ml/min and the column temperature to ambient (or as recommended).
    • Configure the ELSD: set the nebulizer temperature to 50°C, the evaporator temperature to 50°C, and the gas (N₂ or air) flow rate to 1.6 Standard Liters per Minute (SLM).
  • Data Acquisition: Inject 1 µL of the prepared sample. The isocratic run can typically be completed within 10-15 minutes, but the runtime should be determined based on the peak of interest and any potential impurities.

Purity Assessment Workflow

The following diagram outlines the logical workflow for the comprehensive purity assessment of this compound, integrating multiple analytical techniques.

Diagram Title: this compound Purity Assessment Workflow

Troubleshooting FAQ

Q1: My HPLC analysis for this compound shows poor peak shape (tailing or fronting). What could be the cause and how can I fix it?

  • A: Poor peak shape often indicates issues with the sample solvent, column condition, or mobile phase pH.
    • Cause 1: Sample Solvent Mismatch. The solvent used to dissolve the sample is stronger than the mobile phase.
      • Solution: Ensure the sample is dissolved in the mobile phase or a weaker solvent.
    • Cause 2: Column Degradation or Incompatibility. The column may be fouled or the stationary phase might not be optimal.
      • Solution: Flush and regenerate the column according to the manufacturer's instructions. Mixed-mode columns (like Primesep and Obelisc) are recommended for quaternary ammonium compounds [1].
    • Cause 3: Incorrect Mobile Phase pH.
      • Solution: The choline cation is typically analyzed with acidic buffers (pH 3.0-5.0) [1]. Verify that the pH is correctly adjusted and the buffer capacity is sufficient.

Q2: How can I confirm the identity and structure of the main peak and any impurities in my sample?

  • A: Coupling HPLC with complementary techniques is key.
    • HPLC with Mass Spectrometry (LC-MS): This is the most direct method to confirm the molecular weight of the main compound and impurities.
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: As shown in the workflow, you can collect the HPLC eluent containing your peak for offline NMR analysis. NMR provides definitive structural information by detecting atoms like ¹H and ¹³C, revealing the chemical environment and confirming the structure of this compound [2].

Q3: What are the key challenges in quantifying this compound, and how does ELSD help?

  • A: Choline and its salts lack a strong chromophore, making them difficult to detect with standard UV detectors. The Evaporative Light Scattering Detector (ELSD) is advantageous here because it detects non-volatile particles after the mobile phase has been evaporated, making it ideal for compounds with low UV absorbance [1]. A key challenge is that ELSD response can be non-linear. Therefore, it is critical to build a multi-point calibration curve with a certified this compound standard for accurate quantification.

References

choline orotate solvent selection for synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Selection for Choline Salts

While data for choline orotate is absent, research on analogous choline-based deep eutectic solvents (DES) provides a strong starting point. The table below summarizes key solvents and their relevance.

Solvent Category Specific Solvents Relevance & Properties Key Considerations
Polar Protic Water, Methanol, Ethanol, Ethylene Glycol [1] [2] Common for synthesis & purification of choline salts [1]. High polarity, can form H-bonds. Can hydrogen-bond with nucleophiles, potentially reducing reactivity in nucleophilic substitution reactions (SN2) [2].
Polar Aprotic DMSO, DMF, Acetonitrile, Sulfolane [3] [2] [4] Often used in choline-based DES [5] [6]. Good solvating power, do not H-bond with nucleophiles. Can enhance reaction rates for SN2-type syntheses by providing "naked" anions [2]. May require careful water content control.
Deep Eutectic Solvents (DES) ChCl-Urea, ChCl-Malonic Acid, ChCl-Imidazole [5] [6] [7] Choline chloride is a common Hydrogen Bond Acceptor (HBA) [5]. DES can act as reaction medium and catalyst [7]. Properties (viscosity, polarity) are tunable by choosing different Hydrogen Bond Donors (HBD) [5] [6].
Bio-based/Green Solvents GVL, 2-MeTHF, Ethyl Lactate, Glycerol [8] [9] [4] Sustainable alternatives. GVL is a polar aprotic solvent effective in biomass conversion [4]. GVL has been shown to work well with choline chloride in acid-catalyzed reactions [4]. Glycerol is a non-toxic, biodegradable option [9].

General Synthesis & Purification Workflow

The following diagram outlines a general experimental workflow for synthesizing and purifying a choline salt, adaptable for this compound.

cluster_workup Workup Steps cluster_purify Purification Options Start Start: Plan Synthesis SolventSelect Solvent Selection (Polar Protic/Aprotic, DES, Green) Start->SolventSelect ReactionExec Execute Reaction SolventSelect->ReactionExec Workup Post-Reaction Workup ReactionExec->Workup Purify Purification Workup->Purify Acidify Acidify Mixture (pH adjustment) Workup->Acidify Analyze Analysis & Characterization Purify->Analyze Recryst Recrystallization Purify->Recryst End Final Product Analyze->End Extraction Liquid-Liquid Extraction Acidify->Extraction Concentrate Concentrate / Precipitate Extraction->Concentrate Concentrate->Purify Wash Wash with Solvent Recryst->Wash Wash->Analyze

Workflow Explanation:

  • Solvent Selection: Choose based on reaction type (e.g., polar aprotic for SN2) and green chemistry principles [8].
  • Post-Reaction Workup: This may involve adjusting the pH to precipitate the product, using extraction with a water-immiscible solvent (like cyclohexane or ethyl acetate) to remove impurities, and concentrating the solution [1].
  • Purification: Recrystallization is a common technique. Selecting an appropriate solvent or solvent mixture for recrystallization is critical for obtaining a pure product. Washing the crystals with a cold, miscible solvent (e.g., ethanol, acetone) can remove residual impurities [1].

Frequently Asked Questions

What are the key parameters to optimize when using a Deep Eutectic Solvent (DES) for synthesis? When using a choline-based DES, the most important parameters are the choice of Hydrogen Bond Donor (HBD), the molar ratio of HBA to HBD, and the water content [5] [6]. The HBD significantly affects the DES's physicochemical properties, such as viscosity, polarity, and acidity, which in turn impact its solvating power and the reaction outcome [5] [6]. A small amount of water (e.g., 10 wt%) or a co-solvent like PEG can be added to reduce viscosity and improve mass transfer [6].

How can I recover my product and regenerate the solvent after a reaction in a DES? This is a recognized challenge. Common strategies include:

  • Antisolvent Addition: Adding a volatile organic solvent (e.g., ethanol, acetone) or water in which the product has low solubility, to precipitate it from the DES mixture [5].
  • Liquid-Liquid Extraction: Using an immiscible solvent to extract the product from the DES phase [5].
  • Distillation: If the product is volatile, it can be distilled off from the non-volatile DES. After product recovery, the DES can often be regenerated by removing the antisolvent or water under vacuum and reused [5] [7].

Why might my choline salt have low yield or purity? Common issues and troubleshooting steps include:

  • Incorrect Solvent Choice: The solvent may not effectively dissolve all reactants or may promote side reactions. Re-screening solvents, especially polar aprotic or DES, is recommended [5] [2].
  • Incomplete Reaction: Ensure reaction time and temperature are sufficient. Using a polar aprotic solvent can sometimes accelerate the reaction rate [2] [4].
  • Inefficient Purification: The chosen recrystallization solvent system may not be optimal. Experiment with different solvent/antisolvent pairs. Thorough washing of the precipitate is essential to remove ionic impurities [1].

Key Experimental Protocols

Here are detailed methodologies for key experiments based on the search results.

1. Protocol: Synthesis of a Choline Chloride-Based Deep Eutectic Solvent (DES) [5] [6]

  • Objective: To prepare a choline chloride-based DES for use as a reaction medium.
  • Materials: Choline chloride (HBA), desired Hydrogen Bond Donor (HBD) (e.g., Urea, Malonic Acid, Imidazole, etc.).
  • Procedure:
    • Dry choline chloride and the HBD separately in a vacuum oven at 50-60°C for several hours to remove moisture.
    • Combine choline chloride and the HBD in a specific molar ratio (e.g., 1:2 for ChCl-Urea) in a round-bottom flask.
    • Heat the mixture with continuous stirring (e.g., at 80°C) until a homogeneous, clear liquid forms. This may take 30 minutes to 2 hours.
    • Dry the resulting DES under vacuum at 60°C for 24 hours to remove residual water.
    • Store the DES in a sealed container, preferably in a desiccator.

2. Protocol: Solvent Screening for Reaction Optimization

  • Objective: To identify the most effective solvent for the synthesis of this compound.
  • Materials: Starting materials (e.g., choline chloride/base and orotic acid), a panel of candidate solvents (e.g., Water, Methanol, DMSO, GVL, a pre-made ChCl-based DES).
  • Procedure:
    • Set up a series of small-scale (e.g., 1-5 mL) reactions in parallel.
    • In each vial, dissolve the reactants in an equal volume of a different candidate solvent.
    • Run the reactions under identical conditions (temperature, time, stirring).
    • After the reaction time, work up each mixture similarly (e.g., cool, add antisolvent, or adjust pH).
    • Isolate the product and compare the yield, purity (e.g., by HPLC), and reaction rate across the different solvents.

References

Understanding the Synthesis and Potential Contaminants

Author: Smolecule Technical Support Team. Date: February 2026

Choline orotate is a salt formed from choline (a quaternary ammonium cation) and orotic acid [1]. A synthesis reaction will, therefore, typically contain a mixture of the desired product along with potential unreacted starting materials like free choline, orotic acid, and solvents. The purification strategy depends on the physical and chemical properties of these components.

The table below summarizes the key characteristics of the target compound and its common impurities.

Compound Nature / Key Properties Potential Separation Leverage
This compound Final ionic salt product [1] Target compound for isolation
Orotic Acid Unreacted precursor acid Solubility difference, acidity (pKa)
Choline Unreacted precursor base Solubility difference, basicity (pKa)
Solvents Reaction medium (e.g., water, alcohol, etc.) Volatility, polarity

Proposed Purification & Analytical Workflow

The following diagram outlines a logical workflow for purifying and analyzing your this compound product.

Start Crude Reaction Mixture P1 Precipitation & Filtration Start->P1 P2 Recrystallization P1->P2 P3 Liquid-Liquid Extraction P1->P3 Alternative path A1 HPLC Analysis P2->A1 P3->A1 A2 NMR Spectroscopy A1->A2 If impurities detected End Pure this compound A1->End If purity confirmed A2->P2 Return to purification if needed A3 Mass Spectrometry A2->A3 For identification

Methodologies for Precursor Removal

Here are detailed protocols for the key purification steps shown in the workflow.

Method 1: Recrystallization

This is often the most effective method for obtaining a high-purity crystalline product.

  • Principle: Leverages the differential solubility of the desired product and impurities in a solvent or solvent system at different temperatures.
  • Protocol:
    • Solvent Selection: Test solvents like methanol, ethanol, isopropanol, water, or mixtures (e.g., ethanol-water). The goal is to find a solvent in which this compound is sparingly soluble at room temperature but highly soluble when heated.
    • Dissolution: Gently heat the crude product in the minimum volume of hot solvent required to achieve complete dissolution.
    • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, heat briefly, and filter hot through a celite pad or filter paper.
    • Crystallization: Allow the hot, filtered solution to cool slowly to room temperature, then further cool it in an ice bath to maximize crystal yield.
    • Isolation: Collect the crystals via vacuum filtration using a Buchner funnel.
    • Washing: Wash the crystals with a small amount of ice-cold solvent to remove adsorbed impurities.
    • Drying: Dry the crystals under high vacuum to remove residual solvent.
Method 2: Liquid-Liquid Extraction

This method can be useful for removing specific unreacted precursors.

  • Principle: Uses immiscible solvents to separate compounds based on their differing solubility and ionization.
  • Protocol:
    • Dissolution: Dissolve the crude mixture in water.
    • Removal of Orotic Acid: Extract the aqueous solution with an immiscible organic solvent (e.g., diethyl ether, ethyl acetate). Unreacted orotic acid, being more organic-soluble, may partition into the organic layer. Repeat the extraction several times.
    • Removal of Choline: This is more challenging due to its high water solubility. Adjusting the pH of the aqueous layer might be necessary to protonate/deprotonate species and alter their solubility, but this must be done with caution to avoid hydrolyzing the product.
    • Isolation: After extraction, the aqueous phase containing this compound can be concentrated or subjected to precipitation/recrystallization.

Analytical Techniques for Purity Verification

After purification, confirm the success of your cleanup using these standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying purity.

    • Method Development: Use a reverse-phase C18 column. A typical mobile phase could be a gradient of water (with 0.1% Formic Acid or TFA) and acetonitrile or methanol.
    • Analysis: Inject the purified sample and look for the absence of peaks corresponding to the retention times of orotic acid and choline standards. A single, sharp peak for this compound indicates high purity.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is excellent for structural confirmation and semi-quantitative impurity detection.

    • Procedure: Dissolve a sample in a deuterated solvent (e.g., D₂O). Analyze the ¹H NMR spectrum.
    • Expected Signals: Look for the characteristic methyl group signal of the choline cation (~3.2 ppm) and the aromatic proton of the orotate anion.
    • Impurity Detection: The presence of extra signals not belonging to the this compound structure indicates residual impurities.
  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

    • Expected Ions: In ESI-MS, you would expect to see a peak for the positive ion [C₅H₁₄NO]⁺ (Choline, m/z 104.1) and the negative ion [C₅H₃N₂O₄]⁻ (Orotate, m/z 155.1), confirming the salt's composition [1].

Frequently Asked Questions (FAQs)

Q1: My recrystallization yield is very low. What can I do? A1: Low yield is often due by premature crystallization or too much solvent. Try using less hot solvent for dissolution, allowing the solution to cool very slowly (e.g., in a turned-off hot plate or insulated flask), and "seeding" the solution with a few small crystals of pure this compound to induce controlled crystal formation.

Q2: My HPLC shows a small persistent impurity. What's the next step? A2: A small, consistent impurity often suggests a closely related compound or a decomposition product.

  • First, try a second recrystallization from a different solvent system.
  • Consider using preparatory HPLC to isolate the pure fraction for analysis by NMR or MS to identify the structure of the impurity, which will inform your strategy to remove it.

Q3: How should I store the pure compound to prevent degradation? A3: this compound should be stored in a sealed, opaque container under desiccant at -20°C or 4°C to minimize exposure to moisture, light, and heat, which can promote decomposition.

References

choline orotate stability in storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About Choline Orotate Storage

One supplier's documentation offers basic handling specifications, which are a starting point for establishing your own stability protocols [1].

Parameter Specification Rationale & Implication
Physical Form White crystalline powder Provides a baseline for visual inspection; any discoloration may indicate degradation.
Hygroscopicity Yes The material readily absorbs moisture, requiring strict control of humidity during storage and handling.
Storage Advice Store in a tightly closed container, below 40°C, and protected from light. Suggests sensitivity to heat, moisture, and light, which are common stress factors to test.

Recommended Experimental Pathways for Stability Assessment

Since established data is lacking, you will need to generate stability profiles through systematic studies. The diagram below outlines a core workflow for investigating the stability of compounds like this compound.

cluster_stress Define Stress Conditions cluster_analyze Sample Analysis & Data Collection cluster_interpret Interpret Results & Define Protocol Start Start: this compound Stability Assessment Stress Define Stress Conditions Start->Stress Analyze Sample Analysis & Data Collection Stress->Analyze Temp Temperature Stress->Temp Humidity Humidity (Critical due to hygroscopic nature) Stress->Humidity Light Light Exposure Stress->Light pH pH of Solution Stress->pH Interpret Interpret Results & Define Protocol Analyze->Interpret Appearance Physical Appearance (Color, Clumpiness) Analyze->Appearance Purity Chemical Purity (e.g., HPLC) Analyze->Purity Moisture Moisture Content (Karl Fischer Titration) Analyze->Moisture End Established Storage Conditions Interpret->End Stable Identify Stable Conditions Interpret->Stable Degrade Identify Degradation Pathways Interpret->Degrade Specs Set Acceptable Limits for each parameter Interpret->Specs

Here are detailed methodologies for the key experiments outlined in the workflow:

Forced Degradation Studies (Stress Testing)
  • Objective: To intentionally degrade this compound and identify its degradation products, establishing stability-indicating analytical methods.
  • Protocol:
    • Thermal Stress: Seal samples in glass vials and place in ovens at elevated temperatures (e.g., 40°C, 60°C, 80°C). Withdraw samples at set intervals (e.g., 1, 2, 4 weeks).
    • Humidity Stress: Place samples in desiccators with saturated salt solutions to create controlled relative humidity environments (e.g., 75%, 90%). Monitor weight gain to quantify moisture uptake.
    • Photostability: Expose samples to a calibrated light source that meets ICH Q1B guidelines, alongside dark controls.
    • Hydrolytic Stress: Dissolve this compound in buffers across a range of pH values (e.g., 3, 7, 9) and monitor stability at room and elevated temperatures.
Long-Term and Real-Time Stability Studies
  • Objective: To determine the shelf life of the material under proposed storage conditions.
  • Protocol:
    • Package this compound in its intended container closure system (e.g., a drum with double PE liners) [1].
    • Store samples in stability chambers set to long-term conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) as per ICH guidelines.
    • At predetermined time points (e.g., 0, 3, 6, 9, 12, 24, 36 months), test samples against a comprehensive set of specifications.

Critical Safety Consideration

A 2009 EFSA opinion concluded that the safety of several orotic acid salts, including this compound, could not be proven due to a tumor-promoting effect observed in animal studies and an absence of relevant genotoxicity and developmental studies [2]. While this assessment is for use as a food supplement, it is a critical factor for drug development.

References

choline orotate metabolite interference in assays

Author: Smolecule Technical Support Team. Date: February 2026

Why Choline Detection is Challenging

Choline is inherently difficult to detect in analytical assays for several key reasons, which are summarized in the table below. These general principles are crucial for understanding potential interference from its derivatives, like choline orotate.

Challenge Reason Impact on Assays
Lacks Natural Probes [1] No intrinsic chromophores, fluorophores, or electroactive groups. Cannot be easily detected with common spectroscopic or electrochemical methods without chemical modification or derivatization.
Complex Metabolism [1] [2] [3] Metabolized into multiple compounds (e.g., betaine, acetylcholine, phosphatidylcholine). Metabolites can cross-react or create background noise, leading to inaccurate readings of the parent compound.
Gut Microbiome Interference [4] Gut bacteria convert choline to trimethylamine (TMA). In vivo or ex vivo studies can be confounded by this microbial metabolism, which may also occur from bacterial contamination in cell cultures.

Troubleshooting Guide for Choline Assay Interference

Here is a systematic approach to identifying and resolving issues when working with choline and its compounds.

1. Question Your Detection Method

  • If using HPLC or LC-MS: The lack of chromophores means you cannot use a standard UV-Vis detector. You will need to use alternative detection methods like Mass Spectrometry (MS), an electrochemical detector (LC-ED), or conduct pre-column derivatization to attach a detectable tag [1].
  • If using an enzymatic assay (e.g., with Choline Oxidase): Be aware that the assay detects hydrogen peroxide (H₂O₂) produced from the oxidation of choline. Any compound that interferes with H₂O₂ detection, or any choline metabolite that the enzyme can also act upon, will cause inaccurate results [1].

2. Identify Potential Interfering Metabolites this compound is a salt where choline is bound to orotic acid. In a biological system, it can dissociate and be metabolized via several pathways. The diagram below outlines the primary metabolic fates of choline that could be sources of interference.

G cluster_paths Potential Interference Pathways Choline Choline Betaine Betaine Choline->Betaine Oxidation Acetylcholine Acetylcholine Choline->Acetylcholine Acetylation Phosphatidylcholine Phosphatidylcholine Choline->Phosphatidylcholine Kennedy Pathway TMA TMA Choline->TMA Gut Bacterial Metabolism (cutC/D enzyme) AssayInterference Assay Interference Betaine->AssayInterference Acetylcholine->AssayInterference Phosphatidylcholine->AssayInterference TMA->AssayInterference

3. Apply Practical Solutions

  • Use Specific Analytical Techniques: To overcome choline's limitations, the most reliable methods are Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS [1] [5]. These techniques separate choline from its metabolites and provide definitive identification based on mass.
  • Employ Targeted Enzyme Inhibition: In enzymatic assays, you can test for interference by running controls with inhibitors for specific metabolic pathways (e.g., inhibitors of choline dehydrogenase to block betaine formation).
  • Validate with Standard Additions: Spike your sample with a known amount of pure this compound and measure recovery. Low recovery indicates the presence of interference in your sample matrix.

Experimental Protocol: Detecting Choline via LC-MS

This is a generalized protocol for detecting choline, which can be adapted for this compound.

1. Sample Preparation:

  • Extraction: Use a methanol-water or acetonitrile-based solvent system to precipitate proteins and extract metabolites from biological samples (e.g., plasma, urine, cell culture media).
  • Quenching: For intracellular metabolite analysis, quickly quench cell metabolism using cold saline or liquid nitrogen.

2. LC-MS Analysis:

  • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column to effectively separate the highly polar choline molecule from other metabolites.
  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Choline can be detected using its parent ion of m/z 104.1 and confirmed with its unique fragmentation pattern (MS/MS).

3. Data Interpretation:

  • Identify choline by matching its retention time and mass spectrum with an analytical standard.
  • Quantify the amount by comparing the peak area to a calibration curve made from serially diluted standards.

References

choline orotate crystallization conditions optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What does "optimization" mean in crystallization? Optimization is the process of making sequential, incremental changes to the initial conditions that yielded crystals. The goal is to improve crystal size, perfection, and morphology to obtain the highest quality crystals for analysis, such as X-ray diffraction [1].

  • Which initial "hit" conditions should I prioritize for optimization? Prioritize conditions that produce three-dimensional polyhedral crystals over microcrystals, clusters, fine needles, or thin plates, as the latter are often difficult to improve and may be disordered [1]. Also, look for commonalities in your successful trials, such as a specific type of precipitant or a narrow pH range [1].

  • My crystals are too small. What should I do? This is often due to excessive nucleation. You can try reducing the rate of supersaturation generation by using a slower evaporation rate (in vapor diffusion) or by slightly decreasing your precipitant concentration. Seeding is also a highly effective technique to promote growth in existing conditions rather than forming new nuclei [1] [2].

  • How can I tell if my crystals are protein or salt? While not covered in detail in the search results, a common method is to observe the crystals under a microscope with polarized light. Protein crystals are often birefringent and show extinction when rotated, whereas salt crystals typically do not [1].

Troubleshooting Guide

The table below outlines common problems and general strategies to address them during crystallization optimization.

Problem Possible Causes Optimization Strategies

| No Crystals | • Not reaching supersaturation • Impurities inhibiting growth • Incorrect pH | • Fine-tune precipitant concentration & pH [1] • Use additive screens [2] • Try seeding [2] | | Too Many/Too Small Crystals | • Excessive, rapid nucleation | • Reduce nucleation (slow cooling/evaporation) [3] • Increase protein concentration slightly • Use macroscopic seeding [1] | | Poor Crystal Morphology | • Anisotropic growth • Impurities | • Systematically vary pH & precipitant [1] • Screen for additives [1] • Change temperature [1] | | Crystals Stop Growing | • Depletion of nutrient supply • Buildup of impurities | • Try in situ annealing (cycling temperature slightly) • Transfer crystal to fresh solution | | Crystals Crack or Dissolve | • Temperature or pressure shocks • Osmotic shock | • Improve handling techniques • Optimize cryoprotection if applicable |

Experimental Workflow for Optimization

For a systematic approach, you can follow this general workflow. Note that specific parameters like the ideal pH range or best antisolvent for choline orotate would need to be determined experimentally.

cluster_1 Systematic Variation Start Start with Initial Crystallization 'Hit' P1 1. Refine Chemical Parameters Start->P1 P2 2. Refine Physical Parameters Start->P2 P3 3. Advanced Techniques Start->P3 S1 • Precipitant Concentration • pH • Additives P1->S1 S2 • Temperature • Sample Volume • Evaporation Rate P2->S2 S3 • Seeding • Co-crystallization with Ligands P3->S3 Evaluate Evaluate Crystal Quality (Size, Morphology, Diffraction) Evaluate->P1 Needs Improvement End Optimal Conditions Achieved Evaluate->End Quality OK S1->Evaluate S2->Evaluate S3->Evaluate

Suggested Starting Points for Experimentation

Since direct data on this compound is unavailable, here are key parameters to test based on general optimization strategies [1]:

  • Precipitant Screening: If your initial hit used a solvent like ethanol or methanol, systematically vary its concentration. Also, explore other common solvents or antisolvents like isopropanol, acetone, or water (for drowning-out).
  • pH Control: The solubility of orotic acid can be highly pH-dependent. Prepare your crystallization solutions across a broad pH range (e.g., 3.0 to 8.0) using appropriate buffers.
  • Temperature: Conduct parallel crystallization trials at different temperatures (e.g., 4°C, room temperature, and 30°C) as it can significantly impact nucleation and growth kinetics.
  • Additives: Consider testing small amounts of additives that can modify crystal growth, such as different ions (e.g., Mg²⁺, Ca²⁺) or small molecules that might interact with the solute.

References

choline orotate vs alpha-GPC cognitive effects

Author: Smolecule Technical Support Team. Date: February 2026

Alpha-GPC: Mechanism and Cognitive Effects

Alpha-GPC (alpha-glycerylphosphorylcholine) is a choline-containing phospholipid that serves as a highly bioavailable precursor to the neurotransmitter acetylcholine [1] [2]. Its cognitive-enhancing effects are primarily attributed to this role.

The diagram below illustrates the primary mechanisms of action of Alpha-GPC in the brain, based on preclinical and clinical studies.

G cluster_effects Reported Cognitive & Functional Effects AlphaGPC Alpha-GPC Ingestion BBB Crosses Blood-Brain Barrier AlphaGPC->BBB Choline Metabolized to Choline BBB->Choline Neurotransmitters Modulates Dopamine and Serotonin BBB->Neurotransmitters Preclinical Data Neuroprotection Neuroprotective Effects BBB->Neuroprotection Preclinical Data Acetylcholine Synthesis of Acetylcholine Choline->Acetylcholine Receptors Activates Muscarinic & Nicotinic Receptors Acetylcholine->Receptors Effects Cognitive & Functional Outcomes Receptors->Effects Effect1 Improved memory and learning Effect2 Enhanced focus and attention Effect3 Faster reaction times Effect4 Better functional outcomes in dementia Neurotransmitters->Effects Neuroprotection->Effects

Summary of Clinical Evidence for Alpha-GPC

The table below summarizes key clinical findings and experimental data from studies on Alpha-GPC.

Study Focus/Model Reported Efficacy & Key Findings Dosage & Experimental Protocol

| Alzheimer's Disease (AD) & Dementia | Significant improvement in cognition, behavior, and functional outcomes [3]. Combined with donepezil, showed better results than donepezil alone [3] [2]. | 400 mg capsule, three times daily for 6 months [1] [3]. Assessment Tools: Alzheimer's Disease Assessment Scale (ADAS-Cog), Mini-Mental State Examination (MMSE), Neuropsychiatric Inventory (NPI), Activities of Daily Living (ADL) scales [1] [3]. | | Vascular Cognitive Impairment (Post-Stroke) | Improved cognitive recovery and Mini-Mental State Test scores; 71% of patients showed no cognitive decline after 6 months [1]. | Initial: 1000 mg intramuscular injection daily for 28 days. Maintenance: 400 mg orally, three times daily for 5 months [1]. | | Young, Healthy Adults | Improved reaction time, focus, and learning. Serial Subtraction Test performance was 18% faster than with 200 mg of caffeine [1] [4]. | Single dose of 400 mg or 600 mg prior to cognitive or physical performance tasks [1] [4]. | | Athletic Performance | Increased peak power output, growth hormone secretion (44-fold post-exercise), and improved force production [1] [4]. | 600 mg, taken 60-90 minutes before resistance exercise [1] [4]. |

Alpha-GPC vs. Other Choline Sources

While a direct comparison with choline orotate is not available, Alpha-GPC can be compared to other common choline supplements. The table below highlights that Alpha-GPC is distinguished by its high choline content and strong evidence base for both cognitive and physical performance.

Compound Choline by Weight Blood-Brain Barrier Penetration Key Characteristics & Evidence
Alpha-GPC ~40% [1] Excellent [1] [4] Robust clinical evidence for cognitive enhancement in impairment and healthy subjects; also improves athletic performance [1] [3] [4].
CDP-Choline (Citicoline) ~18% [1] Very Good [1] Provides cytidine, a precursor to uridine; evidence supports brain energy and long-term health [1] [5]. A study showed it produced a lower rise in plasma choline than Alpha-GPC [6].
Choline Bitartrate Information Missing Limited [4] Cost-effective; lower bioavailability; less reliable for directly boosting brain choline [1] [4].

Safety and Regulatory Considerations

  • General Safety: Alpha-GPC is generally well-tolerated. Clinical studies report a good safety profile even at doses up to 1,200 mg daily for six months [4]. Minor side effects may include headache, nausea, or insomnia [5].
  • Cardiovascular Risk Discussion: A recent area of scientific discussion involves the potential link between high plasma choline and cardiovascular risk. Gut microbiota can metabolize choline into Trimethylamine N-oxide (TMAO), a compound associated with an increased risk of atherosclerosis and stroke in some studies [3] [2]. One large-scale study noted a higher risk of stroke in Alpha-GPC users, though its statistical analysis has been questioned [3]. An animal study also found Alpha-GPC improved neurological function but increased atherosclerosis risk in hyperlipidemic rats [2].
  • Regulatory Status: In the United States, Alpha-GPC has "Generally Recognized as Safe" (GRAS) status for use as a dietary supplement [2]. It is not approved as a prescription drug in many countries, partly due to a lack of large-scale, robust clinical trials beyond the ASCOMALVA trial [3] [2].

How to Proceed with Your Comparison

The lack of data on this compound is a significant limitation for your guide. To build a complete comparison, I suggest you:

  • Consult Specialized Databases: Directly search biomedical literature databases like PubMed, Embase, and Web of Science for "this compound," "CDP-choline orotate," or "orotic acid choline" to locate primary research articles.
  • Focus on Mechanism: If data is scarce, your guide could theoretically compare the basic biochemical properties (molecular weight, choline percentage, solubility) and the proposed, though not fully evidenced, mechanisms of different choline compounds.

References

Comparison of Hepatoprotective Agents with Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Agent / Compound Biological Source / Form Key Mechanisms of Action Experimental Models Key Quantitative Findings & Effects

| Choline [1] [2] [3] | Essential nutrient; various dietary forms | • Activates AMPK signaling [1] • Promotes VLDL export, preventing hepatic fat accumulation [2] [3] • Serves as a methyl-group donor for epigenetic regulation [3] | • NEFA-exposed hepatocytes [1] • Humans on choline-deficient diets [2] • Rodent choline-deficiency models [3] | • 77% of men, 80% of postmenopausal women developed fatty liver on choline-deficient diet [2] • Upregulated AMPK-α phosphorylation, increased CPT-1α and ApoB100 expression [1] | | Polyene Phosphatidylcholine (PPC) [4] | Soybean extract | • Integrates into/repairs hepatocyte membranes [4] • Exerts anti-inflammatory, antioxidant, and anti-apoptotic effects [4] | • Multicenter real-world study in patients with liver injury (including chronic hepatitis B) [4] | • Significant decline in ALT (-3.7 U/L/day) and AST (-2.4 U/L/day) in HBV patients [4] • High-dose PPC showed stronger effect than low-dose [4] | | Silymarin [5] [6] | Milk thistle (Silybum marianum) | • Potent antioxidant, scavenges free radicals [5] [6] • Anti-inflammatory and anti-fibrotic properties [5] • Modulates enzymes involved in fibrosis inhibition [6] | • Preclinical animal studies [5] [6] • Clinical trials for NAFLD [6] | • Shown to downregulate NF-κB, TNF-α, IL-6, TGF-β1 in animal models [5] | | Glycerophosphocholine (GPC) [7] | Synthetic / natural choline precursor | • Suppresses adipocyte differentiation [7] • Stimulates lipolysis in mature adipocytes [7] | • 3T3-L1 adipocyte cell line [7] • Diet-induced obese mouse model [7] | • 22.3% inhibition of adipocyte differentiation at 4 mM [7]Two-fold increase in glycerol release (lipolysis) at 6 mM [7] • Significant reduction in fat pad mass and adipocyte size in vivo [7] |

Detailed Experimental Protocols

For the key experiments cited above, here are the methodologies used.

  • Choline & Methionine Regulation of Lipid Metabolism [1]

    • Cell Model: Hepatocytes exposed to high concentrations (1.5 mM) of non-esterified fatty acids (NEFAs) to induce damage.
    • Intervention: Treatment with choline and methionine.
    • Mechanistic Analysis: Used an AMPK-α inhibitor (BML) to block the pathway. Measured mRNA expression levels (AMPK-α, CPT-1α, ApoB100, etc.) and phosphorylation levels of AMPK-α via techniques like RT-qPCR and Western blot.
  • Polyene Phosphatidylcholine (PPC) Clinical Effectiveness [4]

    • Study Design: Multicenter, retrospective, real-world cohort study.
    • Participants: Hospitalized patients with liver injury and elevated ALT, treated with PPC, glutathione, or magnesium isoglycyrrhizinate.
    • Data Analysis: Growth curve analysis with a linear mixed-effects model to compare the daily rate of change (slope) in liver function parameters (ALT, AST, GGT) over 30 days post-treatment.
  • Glycerophosphocholine (GPC) Lipolytic Effect [7]

    • In Vitro Model:
      • Adipogenesis: 3T3-L1 pre-adipocytes induced to differentiate with a hormonal cocktail (MDI). Lipid accumulation was quantified by Oil Red O staining.
      • Lipolysis: Mature 3T3-L1 adipocytes were treated with compounds, and glycerol release in the culture medium was measured colorimetrically.
    • In Vivo Model: Diet-induced obese (DIO) mice received subcutaneous injections of GPC into the inguinal fat pad for 3 consecutive days. Tissues were analyzed for fat pad mass and adipocyte size (via H&E staining and Adiposoft software).

Signaling Pathway: Choline's Hepatoprotective Mechanism

The diagram below illustrates the key signaling pathway through which choline exerts its hepatoprotective effects, as identified in the search results.

G Choline Choline AMPK AMPK Choline->AMPK Activates Betaine Betaine Choline->Betaine Oxidized to PC PC Choline->PC Kennedy Pathway PPAR_alpha PPAR_alpha AMPK->PPAR_alpha Regulates LXR_alpha LXR_alpha AMPK->LXR_alpha Regulates SREBP1c SREBP-1c (Lipid Synthesis) AMPK->SREBP1c Inhibits (AMPK-independent) CPT1a CPT-1α (Fatty Acid Oxidation) PPAR_alpha->CPT1a Upregulates ApoB100 ApoB100 (Lipid Transport) LXR_alpha->ApoB100 Upregulates ↑ Lipid Oxidation ↑ Lipid Oxidation CPT1a->↑ Lipid Oxidation ↑ Lipid Transport ↑ Lipid Transport ApoB100->↑ Lipid Transport VLDL_Export VLDL Assembly & Export ↓ Hepatic Steatosis ↓ Hepatic Steatosis VLDL_Export->↓ Hepatic Steatosis ↓ Lipid Synthesis ↓ Lipid Synthesis SREBP1c->↓ Lipid Synthesis Methyl Groups Methyl Groups Betaine->Methyl Groups Provides PC_Pathway Phosphatidylcholine (PC) PC->PC_Pathway PC_Pathway->VLDL_Export Essential for Epigenetic Regulation Epigenetic Regulation Methyl Groups->Epigenetic Regulation Improved Lipid Metabolism Improved Lipid Metabolism ↑ Lipid Oxidation->Improved Lipid Metabolism ↑ Lipid Transport->Improved Lipid Metabolism ↓ Hepatic Steatosis->Improved Lipid Metabolism ↓ Lipid Synthesis->Improved Lipid Metabolism

Research Gap and Future Directions

Based on the current search, direct experimental validation for choline orotate is lacking. The existing strong evidence is for choline and other choline-containing compounds. For your comparison guide, it would be scientifically rigorous to:

  • Acknowledge the Gap: Clearly state that while choline's role is well-established, specific data on the orotate salt is not available in the searched literature.
  • Focus on Mechanisms: The general mechanisms of choline (e.g., AMPK activation, VLDL support) provide a foundational hypothesis for how this compound might work, which can be discussed.
  • Prioritize Documented Compounds: Structure your guide around the agents for which robust data exists, such as those in the table above.

References

choline orotate phospholipid synthesis efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Choline-Containing Phospholipids

The table below summarizes the key characteristics and efficacy data for citicoline and choline alphoscerate based on recent clinical evidence.

Compound Name Citicoline (CDP-choline) Choline Alphoscerate (α-GPC)
Primary Mechanisms Precursor to phosphatidylcholine and CDP-choline; supports membrane repair and integrity [1] [2]. Highly bioavailable choline source and acetylcholine precursor; supports cholinergic neurotransmission and membrane phospholipid synthesis [3] [2].
Key Efficacy in Stroke Mixed Results. A 2023 meta-analysis of 15 studies (n=8,357) found no significant benefit over placebo for neurological (NIHSS) or functional (mRS) recovery [1]. Positive Results. The same 2023 analysis found it improved neurological function and functional recovery, and reduced dependency in stroke patients [1].
Key Efficacy in Cognitive Impairment Used in some European countries for cognitive impairment, particularly of vascular origin [1] [2]. Positive Results. A 2024 RCT (n=100) in amnestic Mild Cognitive Impairment (MCI) found 600 mg/day for 12 weeks significantly improved ADAS-cog scores (-2.34 points) vs. placebo, suggesting efficacy and safety [3].
Safety Profile Excellent safety profile in acute stroke patients [1]. No serious adverse events reported in recent MCI trial; safety profile comparable to placebo [3].

Detailed Experimental Data and Protocols

For researchers, the methodology from key clinical trials provides a template for future study design.

  • Study on α-GPC for Mild Cognitive Impairment (MCI) [3]:

    • Design: 12-week, multicenter, randomized, double-blind, placebo-controlled trial.
    • Participants: 100 subjects aged 55-85, diagnosed with amnestic MCI.
    • Intervention: 600 mg of α-GPC (as SHCog) or placebo, administered once daily.
    • Primary Outcome: Change from baseline in the Alzheimer’s Disease Assessment Scale–cognitive subscale (ADAS-cog) score.
    • Key Findings: The α-GPC group showed a significantly greater reduction in ADAS-cog scores (improvement of 2.34 points) compared to the placebo group.
  • Meta-Analysis on Stroke Recovery [1]:

    • Design: Systematic review and meta-analysis following PRISMA guidelines.
    • Search Sources: PubMed/Medline, Scopus, and Web of Science.
    • Included Studies: 15 studies with a total of 8,357 subjects with acute ischemic or hemorrhagic stroke.
    • Outcome Measures: Neurological function (NIHSS, Mathew's scale), functional recovery (mRS, MMSE), and independence (Barthel Index).
    • Key Findings: Pooled data showed no significant benefit for citicoline, while evidence supported the efficacy of choline alphoscerate.

Mechanism of Action: The Kennedy Pathway

Citicoline and choline alphoscerate both contribute to the synthesis of phosphatidylcholine, a fundamental phospholipid in all cell membranes, through the Kennedy pathway. The diagram below illustrates this critical biochemical process.

kennedy_pathway Phospholipid Synthesis: The Kennedy Pathway Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase (CK) CDP_choline CDP_choline Phosphocholine->CDP_choline CCT Enzyme (uses CTP) Phosphatidylcholine Phosphatidylcholine CDP_choline->Phosphatidylcholine CPT Enzyme (uses DAG) Citicoline Citicoline Citicoline->CDP_choline Metabolized to AlphaGPC AlphaGPC AlphaGPC->Choline Hydrolyzed to

As the diagram shows:

  • Choline alphoscerate is hydrolyzed to release free choline, which then enters the beginning of the Kennedy pathway [2].
  • Citicoline is metabolized into CDP-choline and directly enters a later, rate-limiting step of the pathway, supporting the efficient production of phosphatidylcholine [4] [5] [1].

Interpretation & Research Implications

  • Focus on Clinically Supported Compounds: The current evidence strongly supports further investigation of choline alphoscerate (α-GPC), particularly for cognitive impairment and stroke recovery. Citicoline shows a more mixed efficacy profile, especially in stroke.
  • The Gap Regarding Choline Orotate: The absence of data on this compound in this context is a critical finding. Future research is needed to establish its role, if any, in phospholipid synthesis and neurological health.
  • Consider the Mechanisms: The differential efficacy observed in clinical settings may be linked to the distinct entry points of these compounds into the metabolic pathway, as illustrated above, affecting their overall bioavailability and utilization.

References

choline orotate versus CDP-choline metabolic pathways

Author: Smolecule Technical Support Team. Date: February 2026

CDP-Choline (Citicoline) Metabolic Pathway

CDP-choline, or citicoline, is an essential intermediate in the biosynthesis of phosphatidylcholine (PtdCho), the predominant phospholipid in eukaryotic cell membranes [1]. Its metabolism is a key part of the Kennedy Pathway.

The following diagram illustrates the core CDP-choline pathway and its crucial role in neuronal integrity:

G OralCDPCholine Oral CDP-Choline (Citicoline) Intestine Hydrolysis in Intestine OralCDPCholine->Intestine CholineCytidine Choline & Cytidine in blood Intestine->CholineCytidine BloodBrainBarrier Crosses Blood-Brain Barrier CholineCytidine->BloodBrainBarrier CytidineToUridine Cytidine → Uridine (in the body) CholineCytidine->CytidineToUridine Cytidine path Resynthesis Resynthesis into CDP-Choline in Neuron BloodBrainBarrier->Resynthesis KennedyPathway Kennedy Pathway Resynthesis->KennedyPathway Phosphatidylcholine Phosphatidylcholine (PtdCho) (Neuronal Membrane Integrity) KennedyPathway->Phosphatidylcholine Acetylcholine Acetylcholine (Neurotransmitter) KennedyPathway->Acetylcholine CytidineToUridine->Resynthesis Precursor

The pathway involves several key enzymes and transporters [1]:

  • Choline Transport: Choline is imported into cells via organic cation transporters, high-affinity choline transporters (primarily in neurons), and choline transporter-like proteins.
  • Choline Kinase (CK): This enzyme catalyzes the first committed step, phosphorylating choline to form phosphocholine.
  • Phosphocholine Cytidylyltransferase (CCT): This is the rate-limiting enzyme in the pathway. It converts phosphocholine to CDP-choline (citicoline).
  • Choline Phosphotransferase (CPT): This final enzyme condenses CDP-choline with a diacylglycerol (DAG) molecule to form phosphatidylcholine.

Experimental Data & Research on CDP-Choline

The table below summarizes key experimental findings and methodological details for CDP-choline, which may serve as a reference for your comparison.

Study Focus Experimental Model/Subjects Dosage & Duration Key Methodological Details Reported Outcomes
Cognitive Function in Aging [2] Cognitively normal middle-aged and elderly persons; patients with mild cognitive impairment. Doses up to 2,000 mg/day (oral or parenteral). Randomized, placebo-controlled trials (RCTs); memory assessment using standardized cognitive tests. Positive effects on memory efficacy; citicoline intake improves brain uptake of choline in older persons.
Attentional Performance [3] [4] 60 healthy adult women (40-60 years old). 250 mg or 500 mg daily for 28 days. Double-blind, randomized, placebo-controlled trial; attentional performance assessment. Significant improvement in attentional performance compared to placebo.
Brain Metabolism [4] 16 men and women. 500 mg or 2,000 mg daily for 6 weeks. Magnetic resonance spectroscopy (MRS) to measure brain metabolites. Increased neuronal ATP by >14% and membrane phospholipids by >32% in areas associated with cognition.
Ischemic Stroke [5] 2,298 patients with acute ischemic stroke (ICTUS trial). Not specified in excerpt. Large, randomized, placebo-controlled, multicenter trial. No statistically significant benefit for long-term survival or recovery.
Glaucoma [3] [5] Patients with glaucoma. Not specified in excerpt. Systematic review of clinical trials; assessment of visual function. Mixed results; some evidence suggests potential for protecting vision, while a review found it did not improve treatment outcomes.

Important Safety and Regulatory Profiles

For a comprehensive guide, safety and regulatory information is critical:

  • Safety and Tolerability: CDP-choline has a very low toxicity profile. Doses of up to 2,000 mg per day have been used in clinical studies and are generally well-tolerated [5]. Minor and transient adverse effects may include stomach pain, diarrhea, and headache [6] [5]. One analysis concluded that concerns about adverse psychiatric effects from chronic use were not supported by the available data [5].
  • Regulatory Status: In the United States, citicoline is available as a dietary supplement, as it has not been approved by the FDA for clinical use [6]. In contrast, it is used as a prescription drug in various European and other countries [2] [6].

References

choline orotate nucleotide synthesis comparative analysis

Author: Smolecule Technical Support Team. Date: February 2026

The Role of Choline in Nucleotide Synthesis

Choline contributes to nucleotide synthesis primarily through its role in one-carbon metabolism [1] [2]. The key pathway is its irreversible oxidation to betaine in mitochondria. Betaine then serves as a methyl donor for the regeneration of methionine from homocysteine. Methionine is subsequently converted to S-adenosylmethionine (SAM), the primary methyl donor for numerous cellular reactions [1].

This is critically important for nucleotide synthesis because SAM is required for the methylation steps in the de novo synthesis of purines [1] [3]. Specifically, the de novo purine synthesis pathway requires 10 sequential reactions to build the purine ring on a phosphoribosyl moiety, and this process depends on methyl group donations from one-carbon metabolism [3]. Therefore, adequate choline ensures a sufficient supply of methyl groups, which in turn supports the production of purine nucleotides like AMP and GMP.

The diagram below illustrates this metabolic relationship.

G Choline Choline Betaine Betaine Choline->Betaine Oxidation Homocysteine Homocysteine Betaine->Homocysteine Methylation (via BHMT) Methionine Methionine Homocysteine->Methionine SAM SAM Methionine->SAM ATP PurineNucleotides PurineNucleotides SAM->PurineNucleotides Methyl Group Donor

Choline Forms and Metabolic Fates

Choline is utilized in the body through three principal pathways, which are summarized in the table below. Understanding these fates is key to appreciating the different potential applications of various choline supplements.

Metabolic Fate Key Enzymes Primary Functional Outputs Relevance to Research
Phosphatidylcholine (PC) Synthesis (Kennedy Pathway) [1] [4] Choline Kinase (CK), CTP:Phosphocholine Cytidylyltransferase (CCT), Choline Phosphotransferase (CPT/CEPT) [4] Major membrane phospholipid; precursor for lipid signaling molecules (e.g., DAG, LysoPC) [1] [2] Cell membrane integrity, proliferation, and lipid-mediated signaling.
Acetylcholine (ACh) Synthesis [1] [2] Choline Acetyltransferase (ChAT), Acetylcholinesterase (AChE) Critical neurotransmitter for muscle control, memory, circadian rhythm, and neuronal functions [1] [2] [5] Neurological and cognitive function; cholinergic signaling in immune cells [1].
Betaine & Methyl Group Donation [1] [2] Choline Dehydrogenase/Oxidase, Betaine Aldehyde Dehydrogenase, Betaine-Homocysteine Methyltransferase (BHMT) Osmolyte; methyl donor for homocysteine remethylation to methionine, producing SAM [1] [2] Nucleotide synthesis, regulation of homocysteine, epigenetic regulation via DNA/protein methylation [1].

Research Context and Comparative Insights

While choline orotate is not explicitly mentioned in the available scientific literature, its proposed advantage lies in its chemical structure, which combines choline with orotic acid. Orotic acid is an intermediate in the de novo pyrimidine nucleotide synthesis pathway [3]. Theoretically, this compound could simultaneously provide choline for purine synthesis (via betaine/SAM) and orotate for pyrimidine synthesis.

Other choline sources have been more extensively studied:

  • CDP-choline (Citicoline): This form directly contributes to the Kennedy pathway as an intermediate, bypassing the need for choline kinase. Upon ingestion, it metabolizes into choline and cytidine [6]. Cytidine can be converted to uridine and then to UMP, a key pyrimidine nucleotide, potentially supporting both phospholipid and pyrimidine pools [6] [3].
  • Alpha-GPC: This form is noted for its high bioavailability and efficient delivery of choline across the blood-brain barrier, making it a focus for neurological research [6].

Proposed Framework for Investigation

To objectively compare this compound with other alternatives like CDP-choline and Alpha-GPC, you could design experiments based on the following framework.

Key Experimental Metrics for Comparison
  • Nucleotide Pool Enhancement: Measure intracellular levels of ATP/GTP (purines) and UTP/CTP (pyrimidines) following treatment with different choline compounds, using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
  • Proliferation & Metabolic Demand: Assess the compounds' effects on cell growth in in vitro models of rapidly proliferating cells (e.g., immune cells [1] or specific cancer cell lines [3]). As shown in the diagram below, signaling pathways like mTORC1 and RAS-ERK are known to upregulate nucleotide synthesis to support growth [3].
  • Pathway-Specific Utilization: Use isotope-labeled choline (e.g., methyl-D9 choline) to track and quantify how each compound contributes methyl groups to purines versus being incorporated into membrane phospholipids.

G Akt Akt mTORC1 mTORC1 Akt->mTORC1 PPP Pentose Phosphate Pathway (PRPP production) Akt->PPP Stimulates CAD CAD Phosphorylation (Pyrimidine Synthesis) mTORC1->CAD S6K1-mediated activation MTHFD2 MTHFD2 Expression (1-Carbon Metabolism) mTORC1->MTHFD2 ATF4-dependent control RAS RAS ERK ERK RAS->ERK ERK->CAD Phosphorylation PPAT PPAT & IMPDH (Purine Synthesis) ERK->PPAT Stimulates

Suggested Experimental Protocol

A standard protocol to assess the efficacy of choline sources could involve:

  • Cell Model: Select a relevant cell line (e.g., lymphocyte, hepatocyte, or a specific cancer cell line).
  • Treatment Groups: Culture cells in choline-deficient media supplemented with equimolar concentrations of this compound, CDP-choline, Alpha-GPC, and choline chloride. Include a negative control (no choline).
  • Duration & Harvest: Treat cells for 48-72 hours.
  • Downstream Analysis:
    • LC-MS/MS: Quantify intracellular nucleotide monophosphates, diphosphates, and triphosphates.
    • Immunoblotting: Analyze the activation (phosphorylation) of key enzymes in nucleotide synthesis pathways (e.g., CAD for pyrimidines [3]).
    • Radiotracer Studies: Use 14C-labeled choline to track its incorporation into nucleic acids versus lipids.

References

choline orotate mitochondrial function comparison

Author: Smolecule Technical Support Team. Date: February 2026

The CDP-Choline Pathway & Mitochondrial Health

The CDP-choline (or Kennedy) pathway is the primary mechanism mammalian cells use to synthesize phosphatidylcholine (PC), a fundamental phospholipid in cellular membranes, including mitochondrial membranes [1] [2]. The integrity of these membranes is critical for mitochondrial function.

The pathway involves three key enzymatic steps [1] [3]:

  • Choline Kinase (CK): Choline is phosphorylated to form phosphocholine.
  • CTP:Phosphocholine Cytidylyltransferase (CCT): This rate-limiting step activates phosphocholine to form CDP-choline.
  • Choline/Ethanolamine Phosphotransferase (CEPT): CDP-choline is combined with a diacylglycerol (DAG) backbone to form phosphatidylcholine.

The diagram below illustrates this pathway and its connection to mitochondrial integrity.

Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase (CK) CDPCholine CDPCholine Phosphocholine->CDPCholine CCT (Rate-Limiting) Phosphatidylcholine Phosphatidylcholine CDPCholine->Phosphatidylcholine CEPT / CPT MitochondrialFunction MitochondrialFunction Phosphatidylcholine->MitochondrialFunction Maintains Membrane Integrity

Experimental Evidence for a Related Nutrient Cocktail

A highly relevant study investigated a combination of nutrients, including magnesium orotate and benfotiamine (a form of vitamin B1), on mitochondrial function in a rat model of Alzheimer's disease. While this study did not test choline orotate in isolation, its findings on the "cocktail" are insightful [4].

Key Experimental Data: The treatment restored diminished mitochondrial function in transgenic (Tg) Alzheimer's model rats to wild-type levels. The table below summarizes the key quantitative findings from the study.

Parameter Effect in Aged Tg Rats vs. Wild-Type Effect of Cocktail in Aged Tg Rats
Complex I Respiration Reduced by 60% Restored to wild-type levels
Complex II Respiration Reduced by 68% Fully restored
OxPhos Capacity Reduced by 71% Completely restored (+78%)
Acetylcholine Levels Strongly reduced Increased under stimulation

Detailed Experimental Protocol: The methodology from this study can serve as a template for evaluating mitochondrial function [4].

  • Animal Model: TgF344-AD rats (carrying APPsw and PS1ΔE9 mutations) and wild-type F344 rats at ages 6-7 months and 15-16 months.
  • Treatment: Oral administration of a nutrient cocktail containing magnesium orotate (500 mg/kg), benfotiamine (300 mg/kg), folic acid (10 mg/kg), cyanocobalamin (1 mg/kg), and cholecalciferol (5 µg/kg).
  • Mitochondrial Respiration Assay: Mitochondria were isolated from the hippocampi of the rats. Oxygen consumption rates (OCR) were measured to assess the function of individual mitochondrial complexes (I, II, and IV) and oxidative phosphorylation (OxPhos) capacity using an O2k-FluoRespirometer.
  • Acetylcholine Measurement: Hippocampal extracellular acetylcholine (ACh) concentrations were measured in vivo using microdialysis under basal conditions and during physiological stimulation (exposure to an open field).
  • Statistical Analysis: Data were analyzed to compare the effects of age, genetic background (wild-type vs. transgenic), and treatment.

Research Considerations and Alternatives

Given the lack of direct data on this compound, your research could consider the following avenues:

  • Focus on the Pathway: The evidence strongly supports the importance of the CDP-choline pathway for producing phosphatidylcholine, which is integral to mitochondrial membranes. Research could focus on how different choline sources (e.g., CDP-choline, alpha-GPC, choline bitartrate) support this pathway.
  • Investigate Synergy: The promising results from the magnesium orotate and benfotiamine cocktail suggest that a combination of nutrients targeting brain energy metabolism may be more effective than single compounds.
  • Explore CDP-choline: A recent 2025 study in Nature found that CDP-choline supplementation directly increased phosphatidylcholine synthesis and rescued impaired mitochondrial function, neuronal hyperexcitability, and amyloid-β secretion in neurons with Alzheimer's-associated genetic risk factors (ABCA7 loss-of-function) [5]. This makes CDP-choline a highly relevant comparator.

References

choline orotate experimental NAFLD model validation

Author: Smolecule Technical Support Team. Date: February 2026

Established Choline-Deficient NAFLD/NASH Models

The table below summarizes the common dietary models used to induce NAFLD/NASH in rodents, as found in the current literature.

Model Name Key Characteristics Primary Mechanisms of Action Key Histological Features Metabolic Phenotype
MCD (Methionine and Choline Deficient) [1] [2] Rapid onset of steatohepatitis and fibrosis. Impairs VLDL secretion, induces hepatic lipid accumulation, and promotes oxidative stress [1] [2]. Severe steatosis, inflammation, ballooning, and fibrosis [1]. Weight loss, improved insulin sensitivity, not obese [1].
CDAA (Choline-Deficient, L-Amino Acid-Defined) [3] Similar to MCD; used for long-term studies including carcinogenesis. Disrupts phospholipid synthesis and VLDL secretion, leading to lipid accumulation [3]. Steatosis, inflammation, and fibrosis; gene expression profiles preserved in human NAFLD [3]. Does not develop comorbidities like obesity or diabetes [3].
LMCD (Low-Methionine, Choline-Defined) [4] A variant used to study lipidomic profiles in NASH and HCC. Accumulates hepatic ceramides and triacylglycerols; depletes phosphatidylcholine [4]. Hepatic steatosis and fibrosis; promotes hepatocarcinogenesis when initiated with a carcinogen (DEN) [4]. Modest body weight loss; increased epididymal fat mass [4].

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the research, which can be used as a template for validating a NAFLD model.

1. Model Induction and Basic Analysis (from multiple studies)

  • Animals: Typically, male C57BL/6 mice or F344/Sprague Dawley rats are used [4] [3] [5].
  • Dietary Intervention: Animals are fed either a control (methionine- and choline-sufficient) diet or a deficient diet (MCD, CDAA, or LMCD). The diet duration varies from 1-2 weeks for early metabolic changes to 8-16 weeks for full NASH and fibrosis phenotypes [4] [3] [2].
  • Sample Collection: After the feeding period, blood is collected for serum analysis, and liver tissues are harvested. Sections are fixed for histology or snap-frozen for molecular and lipid analysis [3] [6].
  • Key Assessments:
    • Blood Biochemistry: Measure liver injury markers like Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), which are significantly elevated [3] [1].
    • Hepatic Lipid Content: Liver triglycerides and total cholesterol are quantified from homogenized tissue using commercial kits [3].
    • Histological Analysis: Tissues are stained with [3] [6]:
      • H&E and Oil Red O: For assessing steatosis and lipid droplet area.
      • Sirius Red: For quantifying collagen deposition and fibrosis.
      • Immunohistochemistry (e.g., anti-galectin-3): For evaluating inflammation.

2. Lipidomic Analysis Protocol [4]

  • Lipid Extraction: Liver homogenates are subjected to lipid extraction using the method of Bligh and Dyer in the presence of internal standards for various lipid classes.
  • Mass Spectrometric Analysis: Lipids are analyzed using two main techniques:
    • Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS): Used to quantify lysophosphatidylcholines (LPC), phosphatidylethanolamine (PE), phosphatidylserine (PS), and ceramides (Cer).
    • Fourier Transform Mass Spectrometry (FIA-FTMS): Used to measure triacylglycerols (TG), diacylglycerols (DG), cholesteryl esters (CE), and phosphatidylcholine (PC).
  • Data Processing: Specialized software (e.g., ALEX) and macros are used to process the data, with lipid species annotated according to standardized shorthand notation. Results are expressed as nmol per mg of liver wet weight.

3. Gene Expression Validation Protocol [3]

  • RNA Extraction and Microarray: Total RNA is extracted from liver samples (e.g., using RNeasy Mini Kit). Gene expression profiling is performed using microarrays (e.g., Agilent SurePrint G3 Rat Gene Expression 8x60 K).
  • Data Pre-processing and Analysis: Data is normalized, and lowly expressed genes are filtered out. Weighted Gene Co-expression Network Analysis (WGCNA) is used to identify modules of highly correlated genes associated with disease severity (e.g., fibrosis).
  • Module Preservation Analysis: To validate the model's relevance to human disease, the gene co-expression networks identified in the rodent model are tested for preservation in human NAFLD/NASH gene expression datasets from public repositories (e.g., GEO datasets GSE48452, GSE49541).

Molecular Mechanisms of Choline-Deficient Models

The following diagram illustrates the key pathological mechanisms triggered by choline and methionine deficiency, leading to NASH.

G cluster_hepatic Hepatic Effects cluster_adipose Systemic Effects (MCD) MCD_Diet MCD/CDAA Diet VLDL_Impairment Impaired VLDL Secretion MCD_Diet->VLDL_Impairment Choline Deficiency Oxidative_Stress Oxidative Stress MCD_Diet->Oxidative_Stress Methionine Deficiency WAT_Lipolysis White Adipose Tissue (WAT) Lipolysis MCD_Diet->WAT_Lipolysis Methionine Deficiency Lipid_Accum Hepatic Lipid Accumulation (Steatosis) VLDL_Impairment->Lipid_Accum Lipid_Accum->Oxidative_Stress Inflammation Inflammation & Cell Death Oxidative_Stress->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis Serum_FFA Increased Serum Free Fatty Acids WAT_Lipolysis->Serum_FFA Serum_FFA->Lipid_Accum Fatty Acid Influx

Interpretation and Application Guidance

  • For Model Selection: The MCD/CDAA models are excellent for studying the histopathology, inflammation, and fibrosis stages of NASH in a compressed timeframe [3] [1]. They are less suitable for studying metabolic syndrome aspects commonly associated with human NAFLD, such as obesity and insulin resistance.
  • For Data Comparison: When validating a new model, you can directly compare your data against the established parameters from these models, including liver triglyceride levels, ALT/AST values, and histology scores.
  • For Relevance to Human Disease: The CDAA model has been shown to recapture key aspects of human pathophysiology, particularly immune and inflammatory responses, as confirmed by gene expression analysis [3].

References

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UNII

7TA4XO49BN

Other CAS

24381-49-5

Wikipedia

Choline orotate

Dates

Last modified: 04-14-2024

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